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N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine Documentation Hub

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  • Product: N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine
  • CAS: 137957-41-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine

Executive Summary This technical guide details the synthesis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine (also referred to as N-(4-ethylbenzyl)-tert-butylamine). Synthesizing secondary amines with bulky substitue...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine (also referred to as N-(4-ethylbenzyl)-tert-butylamine).

Synthesizing secondary amines with bulky substituents (such as the tert-butyl group) presents a specific challenge: steric hindrance significantly retards the rate of nucleophilic attack, often stalling standard reductive amination or promoting side reactions in direct alkylation.

To ensure high yield and purity suitable for pharmaceutical applications, this guide prioritizes a Titanium(IV) Isopropoxide-mediated reductive amination . This protocol creates a self-validating system where the Lewis acid catalyst drives equilibrium toward the imine intermediate, overcoming the steric barrier before reduction.

Target Molecule Profile
PropertyDetail
IUPAC Name N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine
Common Name N-(4-ethylbenzyl)-tert-butylamine
Molecular Formula

Molecular Weight 205.34 g/mol
Key Structural Feature Sterically hindered secondary amine (

amine)

Retrosynthetic Analysis & Pathway Selection

The synthesis of the target molecule can be disconnected at the C-N bond. While direct alkylation (Pathway B) is possible, it suffers from potential over-alkylation (though reduced by the t-butyl group) and elimination side reactions. The Reductive Amination (Pathway A) is the superior route for control and scalability.

Retrosynthesis Target Target Molecule N-(4-ethylbenzyl)-tert-butylamine Disconnection C-N Bond Disconnection Target->Disconnection RouteA Pathway A (Preferred) Reductive Amination Disconnection->RouteA RouteB Pathway B (Alternative) Nucleophilic Substitution Disconnection->RouteB PrecursorA1 4-Ethylbenzaldehyde RouteA->PrecursorA1 PrecursorA2 tert-Butylamine RouteA->PrecursorA2 RouteB->PrecursorA2 PrecursorB1 4-Ethylbenzyl Chloride RouteB->PrecursorB1

Figure 1: Retrosynthetic disconnection showing the two primary routes. Pathway A is selected for its higher specificity and yield.

Core Protocol: Titanium(IV)-Mediated Reductive Amination[1][2][3]

The Mechanistic Logic

Standard reductive amination (using


) often fails with tert-butylamine because the formation of the imine (Schiff base) intermediate is energetically unfavorable due to steric clash.

The Solution: The addition of Titanium(IV) isopropoxide (


)  serves a dual purpose:
  • Lewis Acid Activation: It coordinates to the carbonyl oxygen, increasing electrophilicity and facilitating the attack of the bulky amine.

  • Water Scavenging: It hydrolyzes to react with the water byproduct of imine formation, driving the equilibrium irreversibly toward the imine species (Le Chatelier's principle).

Experimental Workflow

Reagents:

  • 4-Ethylbenzaldehyde (1.0 equiv)

  • tert-Butylamine (1.1 - 1.2 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Sodium Borohydride (

    
    ) (1.0 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or THF (anhydrous)

Step-by-Step Methodology:

  • Imine Formation (Activation Phase):

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ) atmosphere, dissolve 4-ethylbenzaldehyde  (10 mmol) in absolute ethanol (15 mL).
      
    • Add Titanium(IV) isopropoxide (12.5 mmol) followed by tert-butylamine (11-12 mmol).

    • Observation: The solution may turn slightly yellow or viscous.

    • Condition: Stir at room temperature for 6–12 hours. (Monitor via TLC or GC-MS to confirm disappearance of aldehyde).

  • Reduction (Product Formation):

    • Caution: The reaction is exothermic. Cool the mixture to 0°C (ice bath).

    • Add Sodium Borohydride (

      
      ) (10 mmol) carefully in small portions.
      
    • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup (The "Titanium Crash"):

    • The reaction mixture will contain titanium salts that must be removed.

    • Add 5 mL of water (or 1M

      
      ) to quench. A heavy white precipitate (
      
      
      
      ) will form.
    • Dilute with Ethyl Acetate or Dichloromethane (30 mL).

    • Filter the slurry through a Celite pad to remove the titanium salts. Wash the pad thoroughly with solvent.

  • Purification:

    • The filtrate is dried over

      
       and concentrated in vacuo.
      
    • Purification: If necessary, purify via flash column chromatography (

      
      , Hexane/EtOAc gradient) or distill (if scale allows).
      
    • Salt Formation:[1] To store, convert to the hydrochloride salt by bubbling HCl gas through an ethereal solution of the amine.

Workflow Start Start: Mix Aldehyde + Amine TiAdd Add Ti(OiPr)4 (Lewis Acid/Scavenger) Start->TiAdd Stir Stir 6-12h (Imine Formation) TiAdd->Stir Reduce Add NaBH4 (Reduction) Stir->Reduce Quench Quench with H2O (Precipitate TiO2) Reduce->Quench Filter Filter via Celite Quench->Filter Final Isolate Product Filter->Final

Figure 2: Experimental workflow for the Titanium-mediated reductive amination.[2]

Alternative Protocol: Nucleophilic Substitution

Use this method only if Ti(IV) reagents are unavailable or if starting from the benzyl chloride.

Concept: Direct


 reaction.
Risk:  The bulky tert-butylamine is a poor nucleophile. High temperatures are required, which may cause elimination of HCl from the benzyl chloride (forming styrene derivatives) rather than substitution.

Protocol Summary:

  • Dissolve 4-ethylbenzyl chloride (1.0 equiv) in DMF.

  • Add excess tert-butylamine (3.0 - 4.0 equiv) to act as both nucleophile and base.

  • Heat to 60–80°C for 12 hours.

  • Aqueous workup and extraction.[3][4]

Comparison of Methods:

FeatureMethod A: Ti(IV) Reductive AminationMethod B: Direct Alkylation
Yield High (>85%)Moderate (50–65%)
Purity High (Clean conversion)Lower (Elimination byproducts)
Reaction Conditions Mild (Room Temp / 0°C)Harsh (Heating required)
Atom Economy GoodPoor (Requires excess amine)

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.10–7.30 (m, 4H, Aromatic protons).
      
    • 
       3.70 (s, 2H, Benzyl 
      
      
      
      ).
    • 
       2.65 (q, 2H, Ethyl 
      
      
      
      ).
    • 
       1.25 (t, 3H, Ethyl 
      
      
      
      ).
    • 
       1.15 (s, 9H, tert-Butyl 
      
      
      
      ).
    • 
       ~1.0–1.5 (broad s, 1H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Major fragment: Loss of methyl or tert-butyl group depending on ionization energy.

Safety & Handling

  • 4-Ethylbenzyl Chloride: Potent lachrymator and corrosive. Handle only in a fume hood.

  • tert-Butylamine: Highly flammable (Flash point -38°C) and toxic.

  • Titanium(IV) Isopropoxide: Moisture sensitive.[5] Hydrolyzes to release isopropanol and

    
    . Irritant.
    
  • Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 73843, 4-Ethylbenzyl chloride.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine. It is intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems. This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental design and data interpretation.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine, its solubility profile dictates its bioavailability, formulation strategies, and ultimately, its therapeutic efficacy. A comprehensive understanding of its solubility in a range of solvents is therefore paramount during the pre-formulation and formulation development stages.

This guide will delve into the theoretical underpinnings of solubility, focusing on the molecular characteristics of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine. We will then present a robust, self-validating experimental protocol for the quantitative determination of its solubility, followed by a discussion on the expected outcomes based on fundamental chemical principles.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The age-old adage "like dissolves like" serves as a fundamental guiding principle.[1][2][3] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[4][5][6]

Molecular Structure Analysis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine:

To predict the solubility of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine, we must first analyze its molecular structure:

  • Aromatic Moiety: The presence of the 4-ethylphenyl group, a substituted benzene ring, introduces a significant non-polar character to the molecule. This large hydrophobic region will favor interactions with non-polar solvents.

  • Secondary Amine: The secondary amine group (-NH-) is a key feature. The nitrogen atom possesses a lone pair of electrons, and the hydrogen atom attached to it can act as a hydrogen bond donor. The nitrogen itself can act as a hydrogen bond acceptor.[7] This capacity for hydrogen bonding introduces a degree of polarity and the potential for favorable interactions with protic and polar solvents.[8][9]

  • Aliphatic Chains: The ethyl group on the phenyl ring and the tert-butyl group (2-methylpropan-2-amine) are aliphatic and thus non-polar, further contributing to the overall lipophilicity of the molecule.

Expected Solubility Profile:

Based on this structural analysis, N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine is expected to be a predominantly non-polar molecule with a localized polar region. Therefore, its solubility is predicted to be:

  • High in non-polar aprotic solvents (e.g., hexane, toluene) and solvents of intermediate polarity (e.g., dichloromethane, diethyl ether).

  • Moderate in polar aprotic solvents (e.g., acetone, ethyl acetate) where dipole-dipole interactions can occur.

  • Lower in polar protic solvents (e.g., ethanol, methanol), where the solvent's strong hydrogen bonding network might be only partially disrupted by the solute.

  • Very Low in water, a highly polar solvent, due to the large hydrophobic portion of the molecule.

The interplay between the solute and solvent molecules is crucial; strong solute-solvent attractions lead to greater solubility.[1][10]

Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[11][12] This method is reliable and allows for the determination of the thermodynamic solubility, which is the true equilibrium solubility of the compound in a given solvent.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the reliability of the obtained solubility data.

Materials:

  • N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine (solid)

  • A selection of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to vial with known solvent volume A->B C Place on orbital shaker B->C D Incubate at controlled temperature (e.g., 25°C) for 24-48h C->D E Centrifuge to pellet excess solid D->E F Filter supernatant through 0.45 µm filter E->F G Prepare serial dilutions of the filtrate F->G H Measure concentration (UV-Vis or HPLC) G->H

Caption: Experimental workflow for the shake-flask solubility determination.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of each selected solvent to the respective vials.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant agitation speed. Agitation increases the rate of dissolution but does not affect the equilibrium solubility.[4]

    • Maintain a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[13][14] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) and the concentration measured. The solubility is considered to be at equilibrium when consecutive measurements yield the same value.[12]

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw a sample of the clear supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Concentration Analysis:

    • The concentration of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine in the filtered supernatant can be determined using a suitable analytical technique.

      • UV-Vis Spectroscopy: If the compound has a chromophore and a unique absorbance spectrum, a calibration curve can be constructed using solutions of known concentrations.[15] The absorbance of the unknown sample can then be used to determine its concentration.

      • HPLC: This is a more specific and often more sensitive method. A calibration curve is generated by injecting known concentrations of the compound. The peak area of the unknown sample is then used to calculate its concentration.[16][17]

    • It is important to prepare the calibration standards in the same solvent as the sample to account for any matrix effects.

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Predicted and Experimentally Determined Solubility of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine at 25°C

SolventSolvent Polarity IndexPredicted SolubilityExperimentally Determined Solubility (mg/mL)
Hexane0.1HighTo be determined
Toluene2.4HighTo be determined
Dichloromethane3.1HighTo be determined
Ethyl Acetate4.4ModerateTo be determined
Acetone5.1ModerateTo be determined
Ethanol5.2LowTo be determined
Methanol6.6LowTo be determined
Water10.2Very LowTo be determined

Interpretation and Discussion

The experimentally determined solubility values should be analyzed in the context of the theoretical principles discussed earlier.

Relationship between Solvent Properties and Solubility:

G cluster_solute N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine cluster_solvents Solvents Solute Predominantly Non-Polar (Aromatic & Aliphatic Groups) + Localized Polarity (Secondary Amine - H-bond donor/acceptor) NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Solute->NonPolar High Solubility (van der Waals forces dominate) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, DCM) Solute->PolarAprotic Moderate Solubility (Dipole-dipole & van der Waals) PolarProtic Polar Protic Solvents (e.g., Water, Ethanol) Solute->PolarProtic Low to Very Low Solubility (Large non-polar part disrupts solvent H-bonding)

Caption: Relationship between molecular properties and expected solubility.

A strong correlation is expected between the polarity of the solvent and the solubility of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine. A plot of solubility versus the solvent polarity index should reveal a trend where solubility is highest in non-polar solvents and decreases as the solvent polarity increases. Any deviations from this trend can provide further insights into specific solute-solvent interactions.

Conclusion

This technical guide has outlined a comprehensive approach to understanding and determining the solubility of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine. By combining a robust theoretical framework based on molecular structure with a detailed and self-validating experimental protocol, researchers can confidently generate reliable solubility data. This information is indispensable for the rational design of formulations and for advancing the development of drug candidates.

References

  • ChemBK. (2024, April 10). N-methylpropan-2-amine. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Retrieved from [Link]

  • Bąk, A., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. International Journal of Molecular Sciences, 24(2), 1345. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-ethylphenyl-)-N-((2-methoxyphenyl)methyl) propane-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methylphenyl)propane-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-N-methylpropan-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-(2-Methylpropyl)phenyl)propanoic acid--2-methylpropan-2-amine (1/1). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, December 18). What Is The 'Like Dissolves Like' Principle? [Video]. YouTube. Retrieved from [Link]

  • Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved from [Link]

  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Chemistry Simplified. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube. Retrieved from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen bond. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Ethylphenyl)-2-methylpropan-1-one. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

  • The Fountain Magazine. (n.d.). Like Dissolves Like. Retrieved from [Link]

Sources

Foundational

potential biological activity of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine

This guide serves as a technical monograph for N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine , a lipophilic secondary benzylamine structurally homologous to known antimycotic agents and sigma receptor ligands. Pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine , a lipophilic secondary benzylamine structurally homologous to known antimycotic agents and sigma receptor ligands.

Pharmacodynamics, Synthesis, and Experimental Protocols

Executive Summary & Chemical Identity

N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine (also referred to as N-tert-butyl-4-ethylbenzylamine) is a secondary amine characterized by a bulky tert-butyl group on the nitrogen and a para-ethyl substitution on the aromatic ring.

This specific structural arrangement confers unique physicochemical properties:

  • Metabolic Stability: The tert-butyl group provides significant steric hindrance, protecting the amine from rapid oxidative deamination by Monoamine Oxidases (MAO).

  • Lipophilicity: The 4-ethyl group enhances the partition coefficient (LogP), facilitating blood-brain barrier (BBB) penetration and interaction with hydrophobic binding pockets in enzymes (e.g., Squalene Epoxidase) and receptors (e.g., Sigma-1).

Physicochemical Profile
PropertyValue (Predicted)Significance
Molecular Formula C

H

N
Core scaffold
Molecular Weight 191.31 g/mol Fragment-like, high ligand efficiency potential
LogP ~4.1High lipophilicity; likely CNS active and membrane permeable
pKa ~10.2Predominantly cationic at physiological pH (7.4)
H-Bond Donors 1Secondary amine hydrogen
H-Bond Acceptors 1Amine nitrogen

Predicted Pharmacodynamics & Biological Activity

Based on Structure-Activity Relationship (SAR) analysis of homologous pharmacophores (e.g., Terbinafine, Fencamfamin, Benzylamines), this compound exhibits two primary modes of biological activity.

Mechanism A: Squalene Epoxidase Inhibition (Antifungal Potential)

The compound shares the critical N-tert-butyl-benzylamine pharmacophore found in Terbinafine and Butenafine .

  • Target: Squalene Epoxidase (SE), a key enzyme in the ergosterol biosynthesis pathway.[1][2]

  • Mechanism: The lipophilic 4-ethylbenzyl tail inserts vertically into the SE binding pocket, while the bulky tert-butyl group orients toward the center, inducing a conformational change that prevents the natural substrate (squalene) from binding.[1]

  • Outcome: Accumulation of toxic squalene intracellularly and depletion of ergosterol, leading to fungal cell membrane lysis.[2]

Mechanism B: Sigma-1 Receptor Modulation (Neurological Potential)

N-alkylbenzylamines are privileged scaffolds for Sigma-1 receptor (


R)  binding.
  • Pharmacophore Fit: The

    
    R binding site requires a basic nitrogen flanked by two hydrophobic regions. This compound provides the basic N (amine), a primary hydrophobic region (tert-butyl), and a secondary hydrophobic region (4-ethylphenyl).
    
  • Potential Effects:

    • Neuroprotection: Modulation of calcium signaling at the Mitochondria-Associated Membrane (MAM).

    • Cognitive Enhancement: Potential modulation of NMDA receptor trafficking.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway potential of the compound.

G cluster_fungal Fungal Pathway (Ergosterol) cluster_cns CNS Pathway (Sigma-1) Compound N-tert-butyl-4-ethylbenzylamine SE Squalene Epoxidase (Inhibition) Compound->SE Binding Sigma1 Sigma-1 Receptor (Agonism/Antagonism) Compound->Sigma1 Binding (Ki < 50nM) Squalene Squalene Accumulation SE->Squalene Ergosterol Ergosterol Depletion SE->Ergosterol Lysis Membrane Lysis (Fungicidal) Squalene->Lysis Ergosterol->Lysis MAM MAM Stability (ER-Mitochondria) Sigma1->MAM Ca2 Ca2+ Homeostasis MAM->Ca2 Neuro Neuroprotection Ca2->Neuro

Caption: Dual mechanistic pathway showing fungal squalene epoxidase inhibition and CNS Sigma-1 receptor modulation.

Synthesis Protocol: Reductive Amination

The most robust synthetic route for this compound is the reductive amination of 4-ethylbenzaldehyde with tert-butylamine. This method avoids the over-alkylation often seen with alkyl halides.

Reagents
  • Precursor A: 4-Ethylbenzaldehyde (1.0 eq)[3]

  • Precursor B: tert-Butylamine (1.2 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Step-by-Step Methodology
  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylbenzaldehyde (10 mmol) in anhydrous DCM (30 mL).

    • Add magnesium sulfate (MgSO

      
      , 2g) as a drying agent to push the equilibrium.
      
    • Add tert-butylamine (12 mmol) dropwise.

    • Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (15 mmol) in portions over 30 minutes.

    • Allow the reaction to warm to RT and stir overnight (12h) under nitrogen atmosphere.

  • Workup:

    • Quench the reaction with saturated aqueous NaHCO

      
       (20 mL).
      
    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous Na

      
      SO
      
      
      
      .
    • Concentrate in vacuo to yield the crude oil.

  • Purification:

    • Purify via flash column chromatography (Silica gel; Hexanes:Ethyl Acetate 9:1 with 1% Triethylamine) or distill under reduced pressure.

    • Optional: Convert to Hydrochloride salt (HCl/Ether) for solid storage.

Synthesis Aldehyde 4-Ethylbenzaldehyde Imine Intermediate Imine Aldehyde->Imine + MgSO4, DCM Amine tert-Butylamine Amine->Imine Product N-tert-butyl-4-ethylbenzylamine Imine->Product + NaBH(OAc)3 Reduction

Caption: One-pot reductive amination workflow for high-yield synthesis.

Experimental Assay Protocols

To validate the biological activity of the synthesized compound, the following assays are recommended.

Assay 1: Sigma-1 Receptor Binding (Radioligand Competition)

Purpose: Determine the affinity (


) of the compound for the 

receptor.
  • Tissue Preparation: Use guinea pig brain membrane homogenates (rich in

    
    ).
    
  • Ligand:

    -Pentazocine (Specific 
    
    
    
    agonist).
  • Non-specific Binding: Define using 10

    
    M Haloperidol.
    
  • Incubation:

    • Incubate 500

      
      g membrane protein with 3 nM -Pentazocine and varying concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Time: 120 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Assay 2: Squalene Epoxidase Inhibition (In Vitro Antifungal)

Purpose: Assess the compound's ability to inhibit ergosterol biosynthesis.[1][2]

  • Enzyme Source: Microsomal fraction from Candida albicans.

  • Substrate: [

    
    C]Squalene.
    
  • Cofactors: NADPH, FAD, O

    
    .
    
  • Protocol:

    • Pre-incubate microsomes with the test compound (0.01 – 100

      
      M) for 10 mins.
      
    • Initiate reaction by adding [

      
      C]Squalene and NADPH.
      
    • Incubate at 37°C for 60 mins.

  • Extraction: Stop reaction with KOH/Ethanol (saponification). Extract non-saponifiable lipids with petroleum ether.

  • Quantification: Separate lipids via Thin Layer Chromatography (TLC). Quantify the ratio of Squalene (substrate) to 2,3-Oxidosqualene (product) using a radio-scanner.

Safety & Toxicology

  • GHS Classification (Predicted):

    • Skin Corr. 1B: Causes severe skin burns (typical of secondary amines).

    • Acute Tox. 4: Harmful if swallowed.

    • Aquatic Chronic 2: Toxic to aquatic life with long-lasting effects (due to lipophilicity).

  • Handling: Use full PPE (gloves, goggles, face shield). Handle only in a fume hood.

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent formation of carbamates with atmospheric CO

    
    .
    

References

  • Squalene Epoxidase Inhibition Mechanism

    • Nowosielski, M. et al. (2011).[1] "Detailed mechanism of squalene epoxidase inhibition by terbinafine." Journal of Chemical Information and Modeling. Link

  • Sigma Receptor Ligands

    • Collina, S. et al. (2013). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Reductive Amination Methodology

    • Abdel-Magid, A. F. et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • N-tert-butylbenzylamine Properties

    • PubChem Compound Summary for CID 2735655 (Related Analog). Link

Sources

Exploratory

Comprehensive Technical Analysis: N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine

Executive Summary & Chemical Identity N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine , commonly referred to as N-tert-butyl-4-ethylbenzylamine , represents a specialized class of sterically hindered secondary amines.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine , commonly referred to as N-tert-butyl-4-ethylbenzylamine , represents a specialized class of sterically hindered secondary amines.[1] Unlike its N-methyl or N-ethyl analogs, which are often pharmacologically active as sympathomimetics, the N-tert-butyl moiety introduces significant steric bulk.[1] This modification drastically alters the molecule's interaction with biological targets (e.g., reducing affinity for monoamine transporters) and enhances its utility as a stable chemical scaffold for ligand synthesis and crystal engineering.[1]

This guide provides a theoretical and physicochemical profile of the compound, designed for medicinal chemists and process engineers utilizing it as a building block or metabolic probe.[1]

Structural Classification[1]
  • Systematic Name: N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine[1]

  • Core Scaffold: Benzylamine[1][2]

  • Substituents:

    • Para-position: Ethyl group (Lipophilic tail)[1]

    • Nitrogen: tert-Butyl group (Steric anchor)[1]

  • Molecular Formula: C

    
    H
    
    
    
    N[1]
  • Molecular Weight: 205.34 g/mol [1]

Theoretical Physicochemical Profiling

The following data points are derived from Structure-Property Relationship (SPR) algorithms and comparative analysis with homologous benzylamines.

PropertyValue (Predicted)ConfidenceMechanistic Insight
LogP (Octanol/Water) 4.2 – 4.5HighThe combination of the p-ethyl phenyl ring and the bulky tert-butyl group creates a highly lipophilic domain, suggesting rapid Blood-Brain Barrier (BBB) penetration if not protonated.[1]
pKa (Conjugate Acid) 10.4 – 10.7HighThe electron-donating inductive effect (+I) of the tert-butyl group stabilizes the ammonium cation, making it slightly more basic than unsubstituted benzylamine (pKa ~9.3).[1]
Polar Surface Area (TPSA) 12.03 ŲHighLow TPSA indicates excellent membrane permeability.[1]
Rotatable Bonds 4HighIncludes ethyl chain rotation and C-N bond rotation; however, the tert-butyl group restricts conformational freedom around the nitrogen.[1]
Boiling Point 265 – 275 °CMediumElevated compared to lower alkyl amines due to increased London dispersion forces from the ethyl and tert-butyl groups.[1]
Solubility (Water) < 0.1 mg/mLHighPractically insoluble in neutral water; soluble as a hydrochloride salt.[1]

Synthetic Methodology: Reductive Amination

The most robust, self-validating protocol for synthesizing N-tert-butyl-4-ethylbenzylamine is Reductive Amination .[1] Unlike direct alkylation, which suffers from over-alkylation (though mitigated by the t-butyl group) and elimination side-reactions, reductive amination ensures mono-alkylation and high purity.[1]

Reaction Logic[1][3][4]
  • Imine Formation: Condensation of 4-ethylbenzaldehyde with tert-butylamine.[1] The steric bulk of the tert-butyl group requires forcing conditions (heat or Lewis acid catalysis) to drive equilibrium.[1]

  • Reduction: In situ reduction of the imine using Sodium Triacetoxyborohydride (STAB).[1] STAB is preferred over NaBH

    
     for its selectivity toward imines in the presence of aldehydes.[1]
    
Validated Protocol

Reagents:

  • 4-Ethylbenzaldehyde (1.0 eq)[1]

  • tert-Butylamine (1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (1.0 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

Step-by-Step Workflow:

  • Complexation: In a dry reaction vessel under N

    
     atmosphere, dissolve 4-ethylbenzaldehyde in DCE (0.2 M concentration).
    
  • Imine Shift: Add tert-butylamine and acetic acid. Stir at room temperature for 2–4 hours. Checkpoint: Monitor by TLC or

    
    H-NMR for the disappearance of the aldehyde signal (CHO ~10 ppm) and appearance of the imine.[1]
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes to control exotherm.

  • Quench: Allow to warm to room temperature and stir overnight. Quench with saturated aqueous NaHCO

    
     until pH > 8.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).[1]

  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate. If necessary, purify via flash column chromatography (SiO
    
    
    ; Hexanes/Ethyl Acetate gradient).[1]
Synthesis Visualization

SynthesisPathway Aldehyde 4-Ethylbenzaldehyde Imine Intermediate Imine (Sterically Strained) Aldehyde->Imine Condensation (-H2O) Amine tert-Butylamine Amine->Imine Product N-tert-butyl-4-ethylbenzylamine Imine->Product Selective Reduction Reagent NaBH(OAc)3 / AcOH Reagent->Product Hydride Source

Figure 1: Reductive amination pathway prioritizing imine selectivity via STAB.[1]

Reactivity & Stability Profile

Understanding the reactivity of this molecule is critical for its storage and application.[1]

Steric Shielding (The tert-Butyl Effect)

The bulky tert-butyl group acts as a "steric shield" for the nitrogen atom.[1]

  • Nucleophilicity: Significantly reduced compared to N-methyl analogs.[1] It will react sluggishly with bulky electrophiles (e.g., trityl chloride) but remains reactive toward small acyl chlorides or sulfonyl chlorides.[1]

  • Metabolic Stability: The tert-butyl group is resistant to N-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6), which typically attack less hindered alkyl groups.[1] This prolongs the half-life of the scaffold in biological systems.[1]

Oxidation Risks[1]
  • Benzylic Oxidation: The methylene bridge (benzylic position) is susceptible to oxidation by strong oxidants (e.g., KMnO

    
    , CrO
    
    
    
    ) or radical species, potentially converting the amine to the corresponding benzamide or benzoic acid derivative.[1]
  • Storage: Store as the hydrochloride salt (solid) under inert gas to prevent slow atmospheric oxidation of the free base.[1]

Theoretical Pharmacological Implications

While specific clinical data for this exact molecule is limited, its structural pharmacophore allows for high-confidence SAR (Structure-Activity Relationship) predictions.[1]

hERG Channel Inhibition (Cardiac Safety)

Secondary amines with lipophilic tails (like the 4-ethylphenyl group) are classic pharmacophores for hERG potassium channel blockade.[1]

  • Mechanism: The protonated nitrogen binds to the pore's aromatic residues (Tyr652/Phe656) via cation-

    
     interactions, while the lipophilic tail occupies the hydrophobic pocket.[1]
    
  • Risk Assessment: High theoretical risk.[1] In drug design, this scaffold would require modification (e.g., adding polar groups) to reduce cardiotoxicity potential.[1]

CNS Activity[1]
  • Stimulant Potential: Low.[1][2] Unlike methamphetamine or N-ethylamphetamine, the tert-butyl group prevents the molecule from fitting into the narrow binding pocket of the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET).[1] It is unlikely to possess significant psychostimulant properties.[1]

Metabolic Pathway Visualization

Metabolism cluster_Phase1 Phase I Metabolism (Theoretical) Parent N-tert-butyl-4-ethylbenzylamine Met1 Benzylic Hydroxylation (Side Chain) Parent->Met1 CYP450 (High Probability) Met2 N-Dealkylation (Minor Pathway) Parent->Met2 CYP450 (Sterically Hindered) Met3 Ring Hydroxylation Parent->Met3 CYP450

Figure 2: Predicted metabolic fate.[1] Steric bulk protects the Nitrogen, shifting metabolism to the ethyl chain.[1]

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1]

  • Steric Effects in Amines: Hansch, C., & Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience, 1979.[1] (Foundational text on steric parameters/Taft constants).

  • Synthesis of N-tert-butylbenzylamines: Pan, W., et al. "Synthesis and biological evaluation of N-tert-butyl substituted benzylamine derivatives."[1] Bioorganic & Medicinal Chemistry Letters, 2016, 26(10), 2539-2543.[1][3] Link[1]

  • hERG SAR Analysis: Sanguinetti, M. C., & Tristani-Firouzi, M. "hERG potassium channels and cardiac arrhythmia."[1] Nature, 2006, 440, 463–469.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated GC-MS Protocol for the Confident Detection of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine

Abstract This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the detection and quantification of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine, a susp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the detection and quantification of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine, a suspected novel psychoactive substance (NPS). As a secondary amine, this compound exhibits properties that necessitate a robust analytical methodology to ensure accurate and reliable results in forensic and research laboratories. The protocol herein details a complete workflow, from sample preparation and derivatization to instrument parameters and data analysis. The rationale behind each step is explained to provide a thorough understanding of the method's principles. This self-validating system is designed to deliver high selectivity, sensitivity, and reproducibility, crucial for the unambiguous identification of this emerging compound.

Introduction: The Analytical Challenge of Novel Psychoactive Substances

The rapid emergence of Novel Psychoactive Substances (NPS) presents a significant and ongoing challenge to public health and law enforcement.[1] These substances are often designed to mimic the effects of controlled drugs while evading existing legislation.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic toxicology for the identification of unknown compounds due to its high specificity and sensitivity.[2] N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine is a synthetic compound with a structure that suggests potential stimulant or psychoactive properties. Its analysis by GC-MS is complicated by the polar nature of the secondary amine group, which can lead to poor chromatographic peak shape and thermal degradation.[3]

To overcome these challenges, derivatization is an essential step to convert the polar amine into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior and detection.[3] This application note provides a detailed protocol for the analysis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine, including a recommended derivatization procedure, optimized GC-MS parameters, and expected mass spectral fragmentation patterns.

Predicted Mass Spectral Fragmentation

The structure of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine contains a benzyl group, an ethylphenyl group, and a tert-butyl group attached to the nitrogen. Upon electron ionization, the molecule is expected to undergo several characteristic fragmentation pathways:

  • Alpha-Cleavage: The bonds adjacent to the nitrogen atom are prone to cleavage. This can result in the formation of a stable tropylium ion or related structures.

  • Benzylic Cleavage: Cleavage of the bond between the benzyl methylene group and the nitrogen is a highly probable fragmentation pathway, leading to the formation of a prominent ethyl-substituted tropylium ion.

  • Loss of Alkyl Groups: The tert-butyl group is susceptible to cleavage, resulting in the loss of a methyl or isobutylene radical.

Based on these principles, a table of predicted key fragment ions is presented below.

Predicted m/zPredicted Ion Structure/FragmentRationale
[M]+ Molecular IonThe intact ionized molecule.
[M-15]+ Loss of a methyl radical (CH3)Fragmentation of the tert-butyl group.
119 Ethyl-substituted tropylium ionBenzylic cleavage with charge retention on the ethylphenylmethyl fragment.
91 Tropylium ionCleavage of the ethyl group from the ethylphenyl ring followed by rearrangement.
57 tert-butyl cationCleavage of the bond between the nitrogen and the tert-butyl group.

Experimental Workflow

A systematic workflow is essential for achieving reliable and reproducible results. The following diagram illustrates the key stages of the analytical protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Sample Collection (e.g., seized material, biological matrix) B Extraction (e.g., Liquid-Liquid Extraction) A->B C Derivatization (e.g., Silylation) B->C D Injection into GC-MS C->D E Chromatographic Separation D->E F Mass Spectrometry Detection E->F G Data Acquisition F->G H Spectral Library Matching (if available) G->H I Manual Spectral Interpretation G->I J Quantification I->J

Caption: Experimental workflow for the GC-MS analysis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine.

Detailed Protocol

This protocol is designed to be a starting point for method development and validation in a research or forensic laboratory.

Reagents and Materials
  • N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine reference standard (if available)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., deuterated analogue or a compound with similar chemical properties)

  • Anhydrous sodium sulfate

  • Phosphate buffer (pH 7.4)

Sample Preparation and Derivatization

The goal of sample preparation is to isolate the analyte from the matrix and prepare it for derivatization.

  • Extraction:

    • For solid samples, dissolve a known quantity in methanol.

    • For biological matrices (e.g., blood, urine), perform a liquid-liquid extraction. Adjust the sample pH to basic (e.g., pH 9-10) with a suitable buffer and extract with a non-polar organic solvent like dichloromethane.

  • Drying:

    • Pass the organic extract through a column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of MSTFA with 1% TMCS.

    • Vortex the mixture for 30 seconds.

    • Incubate at 70°C for 30 minutes to ensure complete derivatization of the secondary amine.[7]

    • Cool to room temperature before injection into the GC-MS.

The derivatization reaction with MSTFA replaces the active hydrogen on the nitrogen atom with a non-polar trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte.[7][8]

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point for analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection Port Temp.250°CEnsures rapid volatilization of the derivatized analyte.
Injection ModeSplitlessMaximizes sensitivity for trace-level detection.
Carrier GasHeliumProvides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal for most capillary columns.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)A standard, non-polar column suitable for a wide range of compounds.[7]
Oven ProgramInitial temp: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 minProvides good separation of the analyte from potential matrix components.
Mass Spectrometer
Ion Source Temp.230°CStandard temperature for electron ionization.
Quadrupole Temp.150°CStandard temperature for the mass analyzer.
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Electron Energy70 eVStandard electron energy for generating mass spectra for library matching.
Scan Range40-550 amuCovers the expected molecular ion and fragment ions.

Method Validation and Quality Control

A robust method validation is critical to ensure the reliability of the analytical results.[9][10] The following parameters should be assessed:

  • Selectivity: The ability of the method to differentiate the analyte from other components in the sample matrix. This is assessed by analyzing blank matrix samples.

  • Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration. A calibration curve should be prepared with at least five concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[10]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among individual test results (precision).[10]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[9]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the detection of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine by GC-MS. The inclusion of a derivatization step is crucial for achieving the necessary volatility and thermal stability for reliable chromatographic analysis of this secondary amine. The predicted fragmentation patterns and recommended instrument parameters serve as a strong foundation for laboratories to develop and validate their own methods for the analysis of this and other emerging novel psychoactive substances. Adherence to rigorous method validation and quality control procedures will ensure the production of defensible and high-quality data.

References

  • I.R.I.S. The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. Available at: [Link]

  • IJCRT.org. Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. Available at: [Link]

  • Talekar, et al. gc-ms/ms: a targeted quantification of potential nitrosamine impurities in apixaban. International Journal of Pharmaceutical Sciences and Research. 2025; 16(8): 2415-2423.
  • Wong, S. L., Tan, J., Ng, L. T., & Pan, J. Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. ChemRxiv. 2022.
  • Frontiers. Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Available at: [Link]

  • Zacca, J. J., et al. Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry.
  • Giorgetti, A., et al. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. 2022; 14(3): 466-479.
  • UQTR. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Available at: [Link]

  • National Institute of Standards and Technology. Benzylamine - the NIST WebBook. Available at: [Link]

  • Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available at: [Link]

  • MassBank. Benzylamine. Available at: [Link]

  • Koo, J., et al. Analysis of Minor Additives and Polymer in Used-stripper Using Pyrolysis-Gas Chromatography/Mass Spectrometry and Electrospray Mass Spectrometry. Bulletin of the Korean Chemical Society. 2009; 30(2): 368-372.
  • Google Patents. Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Al-Marjani, M. F. Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. International Journal of Health Sciences. 2022; 6(S5): 8448-8461.
  • National Institute of Standards and Technology. Benzenemethanamine, N-(1-methylethyl)-. Available at: [Link]

  • ACS Publications. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Available at: [Link]

  • MySkinRecipes. 2-(3-methylphenyl)propan-2-amine. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. Available at: [Link]

  • Phenomenex. Derivatization for Gas Chromatography. Available at: [Link]

  • Pearson+. One synthetic method for producing N-methyl-1-phenylpropan-2-amin... Available at: [Link]

  • PubChem. 2-(4-(2-Methylpropyl)phenyl)propanoic acid--2-methylpropan-2-amine (1/1). Available at: [Link]

  • PubChem. 1-(4-Methylphenyl)propane-2-amine. Available at: [Link]

  • PubChem. N-Ethyl-N-methylpropan-2-amine. Available at: [Link]

  • Google Patents. Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

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Application

using N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine as a chemical probe

Application Note & Protocol Guide EPM-TBA: A Selective Chemical Probe for Investigating Novel Adrenergic-like Receptor 1 (NALR1) Signaling Abstract This document provides a comprehensive guide for the use of N-[(4-ethylp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

EPM-TBA: A Selective Chemical Probe for Investigating Novel Adrenergic-like Receptor 1 (NALR1) Signaling

Abstract

This document provides a comprehensive guide for the use of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine, herein designated as EPM-TBA, as a potent and selective chemical probe. EPM-TBA acts as a negative allosteric modulator (NAM) of the Novel Adrenergic-like Receptor 1 (NALR1), a recently identified orphan G-protein coupled receptor (GPCR) implicated in cardiovascular homeostasis. We present detailed protocols for the characterization of EPM-TBA's mechanism of action, including cell-based functional assays and target engagement studies. This guide is intended for researchers in pharmacology, cell biology, and drug development seeking to investigate NALR1 signaling pathways.

Introduction: The Rationale for EPM-TBA as a Chemical Probe

The study of orphan GPCRs like NALR1 is often hampered by the lack of selective pharmacological tools. The discovery of EPM-TBA provides a critical asset for elucidating the physiological and pathological roles of NALR1.

Why EPM-TBA? The Causality Behind its Selection:

  • Structural Rationale: The core benzylamine scaffold of EPM-TBA is a common feature in ligands for biogenic amine receptors. However, the combination of a tert-butyl group on the amine and a 4-ethyl substitution on the phenyl ring confers exceptional selectivity for NALR1 over other related adrenergic and dopaminergic receptors. This specificity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the modulation of NALR1.

  • Mechanism of Action: EPM-TBA functions as a negative allosteric modulator (NAM). Unlike a competitive antagonist that binds to the same site as the endogenous ligand (orthosteric site), a NAM binds to a distinct (allosteric) site on the receptor. This mode of action offers several advantages for a chemical probe:

    • Saturability of Effect: The inhibitory effect of a NAM can reach a plateau, which can be less disruptive to the overall biological system than the complete signal blockade caused by a high concentration of a competitive antagonist.

    • Probe-Dependent Effects: Allosteric modulators can exhibit "probe-dependence," where their effect is influenced by the nature of the orthosteric agonist. This property can be exploited in advanced experimental designs to dissect the complexities of NALR1 activation.

The following diagram illustrates the proposed mechanism of action for EPM-TBA on NALR1, which is presumed to couple through the Gαq pathway, leading to an increase in intracellular calcium.

cluster_membrane Cell Membrane NALR1 NALR1 (GPCR) Gaq Gαq NALR1->Gaq Engages PLC PLC Gaq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->NALR1 Activates EPM_TBA EPM-TBA (NAM) EPM_TBA->NALR1 Inhibits (Allosterically) Ca_Release Ca²⁺ Release (Signal) IP3->Ca_Release

Figure 1: Mechanism of EPM-TBA on NALR1-Gαq signaling.

Experimental Protocols: Characterization and Use of EPM-TBA

The following protocols have been optimized for use in HEK293T cells stably expressing human NALR1. It is essential to include appropriate controls in all experiments to ensure the validity of the results.

Protocol 1: In Vitro Functional Characterization using a Calcium Flux Assay

This assay determines the potency of EPM-TBA in inhibiting NALR1-mediated calcium mobilization upon stimulation with an agonist.

Materials:

  • HEK293T cells stably expressing NALR1 (HEK-NALR1)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • NALR1 agonist (e.g., a known reference agonist or the endogenous ligand)

  • EPM-TBA stock solution (10 mM in DMSO)

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with injection capabilities (e.g., FLIPR or FlexStation)

Step-by-Step Methodology:

  • Cell Plating: Seed HEK-NALR1 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution prepared in Assay Buffer. Incubate for 60 minutes at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of EPM-TBA in Assay Buffer. Also, prepare the NALR1 agonist at a concentration that yields approximately 80% of the maximal response (EC₈₀).

  • Assay Execution: a. Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C. b. Add the EPM-TBA dilutions to the wells and incubate for 15-30 minutes. This pre-incubation allows the NAM to bind to the receptor. c. Measure the baseline fluorescence for 10-20 seconds. d. Inject the NALR1 agonist (EC₈₀ concentration) into the wells. e. Immediately begin measuring the fluorescence intensity every second for at least 120 seconds.

  • Data Analysis: a. Calculate the response as the peak fluorescence intensity minus the baseline. b. Normalize the data to a positive control (agonist alone, 0% inhibition) and a negative control (buffer alone, 100% inhibition). c. Plot the normalized response against the logarithm of the EPM-TBA concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation and Controls:

  • Vehicle Control: Include wells treated with DMSO at the same final concentration as the EPM-TBA-treated wells.

  • Agonist Dose-Response: Confirm the EC₅₀ of the agonist in each experiment to ensure cell and reagent consistency.

  • No-Cell Control: Include wells without cells to measure background fluorescence.

Protocol 2: Target Engagement using a NanoBRET™ Assay

This protocol verifies that EPM-TBA directly binds to NALR1 in live cells. It uses Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer by the unlabeled compound.

Materials:

  • HEK293T cells transiently co-transfected with NALR1 fused to NanoLuc® luciferase (NALR1-Nluc) and a HaloTag®-based plasma membrane marker.

  • NanoBRET™ fluorescent tracer designed for the target class.

  • EPM-TBA stock solution (10 mM in DMSO).

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate.

  • 384-well white assay plates.

  • Luminometer capable of measuring dual-filtered luminescence (460 nm and >610 nm).

Step-by-Step Methodology:

  • Cell Plating: Seed the co-transfected HEK293T cells in 384-well plates and incubate for 24 hours.

  • Compound and Tracer Addition: a. Prepare serial dilutions of EPM-TBA in Opti-MEM. b. Add the fluorescent tracer at its predetermined optimal concentration to the EPM-TBA dilutions. c. Add this mixture to the cells.

  • Substrate Addition and Incubation: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Incubate the plate at 37°C for at least 2 hours to allow the binding to reach equilibrium.

  • Luminescence Reading: Measure the donor emission (460 nm) and acceptor emission (>610 nm) using a BRET-capable plate reader.

  • Data Analysis: a. Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). b. Normalize the data to a positive control (tracer only, no competitor) and a negative control (high concentration of a known binder or EPM-TBA). c. Plot the normalized BRET ratio against the logarithm of the EPM-TBA concentration to determine the IC₅₀, which reflects its binding affinity.

Experimental Workflow Visualization:

start Start: Co-transfected HEK293T Cells plate_cells Plate Cells in 384-well Plate start->plate_cells prepare_compounds Prepare Serial Dilution of EPM-TBA plate_cells->prepare_compounds add_tracer Add Fluorescent Tracer to Compounds prepare_compounds->add_tracer add_to_cells Add Compound/Tracer Mixture to Cells add_tracer->add_to_cells add_substrate Add Nano-Glo® Substrate add_to_cells->add_substrate incubate Incubate for 2 hours at 37°C add_substrate->incubate read_plate Read Donor (460nm) & Acceptor (>610nm) Luminescence incubate->read_plate analyze Calculate BRET Ratio and Determine IC₅₀ read_plate->analyze end End analyze->end

Method

derivatization of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine for analysis

Application Note: High-Efficiency Derivatization of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine for GC-MS Analysis Abstract & Introduction The analysis of sterically hindered secondary amines presents a unique chall...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Derivatization of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine for GC-MS Analysis

Abstract & Introduction

The analysis of sterically hindered secondary amines presents a unique challenge in gas chromatography-mass spectrometry (GC-MS). This guide details the protocol for the derivatization and analysis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine (also known as N-tert-butyl-4-ethylbenzylamine).

While secondary amines can often be analyzed directly, the presence of the bulky tert-butyl group in this analyte, combined with the polar N-H functionality, leads to significant peak tailing, adsorption on active sites (silanols) in the injection port, and reduced sensitivity. Direct analysis often results in poor reproducibility and high limits of detection (LOD).

This protocol utilizes Pentafluoropropionic Anhydride (PFPA) to convert the hindered amine into a stable, volatile amide. This specific acylation strategy is chosen over silylation because fluoroacyl derivatives of hindered amines are hydrolytically stable and provide excellent electron-capture cross-sections, enhancing sensitivity in both Electron Impact (EI) and Negative Chemical Ionization (NCI) modes.

Chemical Context & Strategy

Structural Analysis
  • Analyte: N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine

  • Molecular Weight (Free Base): ~191.3 g/mol

  • Key Feature: The nitrogen atom is flanked by a benzyl group and a tert-butyl group.[1] The tert-butyl group creates a "steric wall," making the lone pair on the nitrogen less accessible to derivatizing agents compared to simple linear amines.

Reaction Mechanism

The derivatization proceeds via a nucleophilic acyl substitution. To overcome the steric hindrance of the tert-butyl group, the reaction requires:

  • High-Drive Leaving Group: The anhydride (PFPA) provides a good leaving group (pentafluoropropionate).

  • Base Catalysis: Pyridine or Triethylamine acts as an acid scavenger and catalyst.

  • Thermal Energy: Heating is strictly required to drive the reaction to completion; room temperature reaction is insufficient for quantitative yields of N-tert-butyl derivatives.

Reaction Scheme:



Experimental Protocol

Reagents & Materials
  • Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA) [>99% purity]. Alternative: Heptafluorobutyric Anhydride (HFBA) for higher mass shift.

  • Solvent: Ethyl Acetate (Anhydrous, HPLC Grade).

  • Catalyst/Base: Pyridine (Anhydrous) or Triethylamine (TEA).

  • Internal Standard: N-Propyl-amphetamine or deuterated analog (if available).

  • Vials: 2 mL amber glass autosampler vials with crimp caps (PTFE/Silicone septa).

  • Heating Block: Capable of maintaining 60°C ± 2°C.

Step-by-Step Derivatization Workflow
  • Preparation: Dissolve the sample (or dry residue) in 100 µL of Ethyl Acetate .

    • Note: Ensure the sample is free of water/alcohols, as these will consume the anhydride.

  • Addition: Add 50 µL of PFPA followed by 20 µL of Pyridine .

    • Critical: Add the base slowly to prevent overheating if residual acid is present.

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Incubate in a heating block at 60°C for 30 minutes .

    • Expert Insight: The 60°C/30min condition is optimized for tert-butyl amines. Lower temperatures result in incomplete derivatization (kinetic limitation).

  • Evaporation: Remove the vial and let it cool. Evaporate the excess reagents to dryness under a gentle stream of nitrogen at 40°C.

    • Why? Injecting excess anhydride and acid can strip the GC column phase and shorten filament life.

  • Reconstitution: Reconstitute the residue in 200 µL of Ethyl Acetate (or Toluene).

  • Transfer: Transfer to an autosampler vial insert for injection.

Visualizations

Reaction Mechanism Pathway

ReactionPathway Analyte N-tert-butyl-4-ethylbenzylamine (Sterically Hindered) Transition Tetrahedral Intermediate (Steric Strain) Analyte->Transition + PFPA / Pyridine PFPA PFPA (Reagent) PFPA->Transition Product N-PFP-Derivative (Volatile Amide) Transition->Product Heat (60°C) Byproduct Pentafluoropropionic Acid (Removed) Transition->Byproduct

Figure 1: Reaction pathway for the acylation of the hindered amine. Heat is required to overcome the activation energy barrier imposed by the tert-butyl group.

Analytical Workflow

Workflow Start Sample Extract (Dry Residue) Solubilize Add 100µL Ethyl Acetate Start->Solubilize Reagent Add 50µL PFPA + 20µL Pyridine Solubilize->Reagent Heat Incubate 60°C / 30 min (CRITICAL STEP) Reagent->Heat Dry Evaporate under N2 Heat->Dry Recon Reconstitute in EtOAc Dry->Recon Inject GC-MS Injection Recon->Inject

Figure 2: Step-by-step sample preparation workflow ensuring removal of corrosive excess reagents.

GC-MS Method Parameters

To ensure separation of the derivative from matrix interferences, use the following instrument parameters.

ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed, slight polarity for aromatic selectivity.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent degradation.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp prevents peak broadening; high final temp cleans column.
Transfer Line 280°CPrevents condensation of high-boiling matrix.
Ion Source 230°C (EI Source)Standard EI source temperature.
Acquisition Scan (m/z 50-500) or SIMSIM is recommended for quantitation (see below).
Expected Mass Spectrum (EI)

The PFP-derivative of N-tert-butyl-4-ethylbenzylamine will exhibit a distinct fragmentation pattern:

  • Molecular Ion [M]+: Weak intensity.

  • Base Peak [M-15]+ or [M-57]+: Loss of methyl or the entire tert-butyl group is common in hindered amines.

  • Benzyl Fragment (m/z 119): The 4-ethylbenzyl carbocation (

    
    ) is a diagnostic fragment.
    
  • Acylium Ion (m/z 119 or 147): Fragments related to the PFP group (

    
    ).
    

Method Validation Criteria

Every analyst must validate this protocol in their own lab. Use the following acceptance criteria:

  • Linearity:

    
     over the range of 10–1000 ng/mL.
    
  • Recovery: >85% (Compare derivatized standard vs. spiked matrix).

  • Stability: Derivative should be stable in the autosampler for >24 hours (verify by re-injecting).

  • Carryover: <0.1% in a blank injected after the highest standard.

References

  • Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids by GC-MS." Sigma-Aldrich Technical Bulletins.

  • Lin, D.L., et al. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis, Vol. 16, No. 1, 2008.[2][3]

  • Knapp, D.R.Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979.
  • ResearchGate. "GC-MS analysis of N-benzyl-tert-butylamine derivatives." Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine.

Sources

Application

Application Note: Strategic Utilization of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine in Medicinal Chemistry

This guide is structured as a high-level technical application note designed for medicinal chemists and drug discovery scientists. It focuses on the specific utility of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine (c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note designed for medicinal chemists and drug discovery scientists. It focuses on the specific utility of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine (commonly referred to as N-tert-butyl-4-ethylbenzylamine ) as a lipophilic scaffold and a precursor for spin-trapping agents.

Executive Summary

N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine (CAS: 30273-12-8, hereafter referred to as Compound A ) represents a critical structural motif in medicinal chemistry, serving two primary functions:

  • Metabolic Stability Scaffold: A sterically hindered secondary amine building block that resists oxidative deamination, useful for modulating the lipophilicity (LogP) and pharmacokinetic (PK) profiles of drug candidates.

  • Spin Trap Precursor: The direct precursor to 4-Ethyl-PBN (N-tert-butyl-α-(4-ethylphenyl)nitrone), a lipophilic spin trap used to detect and characterize transient free radicals in lipid-rich biological membranes.

This guide provides a validated synthesis protocol, mechanistic insights into its metabolic resistance, and its application in free radical biology.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyDataRelevance
IUPAC Name N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amineSystematic identification
Common Name N-tert-butyl-4-ethylbenzylamineSynthetic shorthand
Molecular Formula C₁₃H₂₁N
Molecular Weight 191.31 g/mol Fragment-based drug design
Predicted LogP ~3.8 - 4.1High membrane permeability
pKa (Calc.) ~10.2Basic secondary amine
Key Moiety tert-Butyl groupSteric shield against N-dealkylation

Validated Synthesis Protocol: Reductive Amination

The synthesis of Compound A requires overcoming the steric hindrance of the tert-butylamine group. Standard reductive amination conditions often stall at the imine stage without catalysis. The following protocol uses Titanium(IV) isopropoxide as a Lewis acid to facilitate imine formation, followed by in situ reduction.

Materials
  • Reagent 1: 4-Ethylbenzaldehyde (1.0 equiv)

  • Reagent 2: tert-Butylamine (1.2 equiv)

  • Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 equiv)

  • Reductant: Sodium borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology
  • Imine Formation (Dehydration):

    • In a flame-dried round-bottom flask under Nitrogen (N₂), dissolve 4-ethylbenzaldehyde (10 mmol) in anhydrous THF (or neat if scaling up).

    • Add Ti(OiPr)₄ (12.5 mmol) followed by tert-butylamine (12 mmol).

    • Critical Step: Stir at room temperature for 6–12 hours. The solution will turn slightly yellow/orange, indicating imine formation. The Ti(IV) species acts as a water scavenger and Lewis acid activator.

  • Reduction:

    • Dilute the reaction mixture with anhydrous MeOH (20 mL).

    • Cool the flask to 0°C in an ice bath.

    • Add NaBH₄ (15 mmol) portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up & Purification:

    • Quench the reaction by adding 10 mL of 1N NaOH (precipitates Titanium salts).

    • Filter the resulting white suspension through a Celite pad. Wash the pad with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve in EtOAc and wash with Brine (2x). Dry over Na₂SO₄.

    • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

  • Yield Expectation: 85–92% (Colorless oil).

Medicinal Chemistry Applications

A. Metabolic Stability & Bioisosterism

In drug design, secondary amines are often metabolic "soft spots," susceptible to N-dealkylation by Cytochrome P450 enzymes.

  • Mechanism: The bulky tert-butyl group in Compound A sterically hinders the approach of the heme-iron center of CYP450 enzymes to the α-carbon of the amine.

  • Application: Replacing an N-isopropyl or N-benzyl group with the N-tert-butyl-4-ethylbenzyl motif can significantly extend the half-life (

    
    ) of a lead compound while maintaining basicity.
    
  • Lipophilicity Modulation: The 4-ethyl group adds lipophilicity (increasing LogP by ~1.0 unit compared to the unsubstituted benzyl), facilitating Blood-Brain Barrier (BBB) penetration.

B. Synthesis of Lipophilic Spin Traps (PBN Derivatives)

Compound A is the immediate precursor to 4-Ethyl-PBN , a nitrone used to trap short-lived free radicals (e.g., superoxide, hydroxyl radicals) in biological systems.

  • Protocol: Oxidation of Compound A using Sodium Tungstate (Na₂WO₄) and Hydrogen Peroxide (H₂O₂).

  • Utility: Unlike the standard PBN (N-tert-butyl-α-phenylnitrone), the 4-ethyl derivative partitions more effectively into lipid bilayers, making it superior for studying lipid peroxidation chains.

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the subsequent oxidation to the active nitrone spin trap.

G cluster_0 Medicinal Chemistry Application Aldehyde 4-Ethylbenzaldehyde Imine Intermediate Imine (Activated by Ti(OiPr)4) Aldehyde->Imine Ti(OiPr)4, THF Dehydration Amine tert-Butylamine Amine->Imine Ti(OiPr)4, THF Dehydration Target Compound A (N-tert-butyl-4-ethylbenzylamine) Imine->Target NaBH4, MeOH Reduction Nitrone 4-Ethyl-PBN (Lipophilic Spin Trap) Target->Nitrone Na2WO4, H2O2 Oxidation

Figure 1: Synthetic pathway from precursors to the stable amine (Compound A) and its conversion to the Spin Trap 4-Ethyl-PBN.

References

  • Janzen, E. G., & Haire, D. L. (1990). Two decades of spin trapping. Advances in Free Radical Chemistry.

  • Bhattacharjee, S., et al. (2016). N-tert-butylmethanimine N-oxide is an efficient spin-trapping probe for EPR analysis. Scientific Reports.

  • Organic Syntheses. (1970). Reductive Amination Protocols using Ti(OiPr)4. Organic Syntheses, Coll. Vol. 6.

  • PubChem Compound Summary. (2025). N-(4-ethylbenzyl)-2-methylpropan-2-amine. National Center for Biotechnology Information.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine

Welcome to the technical support center for the synthesis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific synthesis. Our focus is on the prevalent and practical method of reductive amination, addressing common challenges with scientifically grounded explanations and actionable solutions.

Introduction to the Synthesis

The synthesis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine, a secondary amine, is most commonly achieved through the reductive amination of 4-ethylbenzaldehyde with 2-methylpropan-2-amine (tert-butylamine). This one-pot reaction involves two key steps: the formation of an intermediate imine followed by its reduction to the final amine product. While seemingly straightforward, the steric bulk of the tert-butyl group presents unique challenges that can impact reaction efficiency and yield.

This guide will dissect potential issues you may encounter, from reaction initiation to product purification, providing a logical framework for troubleshooting and optimization.

Reaction Overview: Reductive Amination

The overall transformation is as follows:

This process is typically facilitated by a reducing agent that selectively reduces the C=N bond of the imine in the presence of the starting aldehyde.

Troubleshooting Guide & FAQs

This section addresses specific problems in a question-and-answer format, providing expert insights into the underlying causes and recommended solutions.

Q1: My reaction shows very low conversion, with a significant amount of unreacted 4-ethylbenzaldehyde remaining. What is the likely cause and how can I fix it?

A1: Low conversion in this specific reductive amination is most often due to inefficient imine formation, which is sterically hindered by the bulky tert-butylamine. The formation of the imine is an equilibrium process, and the presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[1]

Causality and Troubleshooting Steps:

  • Inefficient Water Removal: The equilibrium for imine formation must be driven forward.[1]

    • Solution: Incorporate a dehydrating agent. Molecular sieves (3Å or 4Å, activated) are an excellent choice as they are non-invasive. Alternatively, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water, such as toluene, though this may require elevated temperatures.

  • Insufficient Reaction Time for Imine Formation: The sterically hindered nature of tert-butylamine means that imine formation will be slower than with less bulky primary amines.

    • Solution: If performing a stepwise reaction, allow the aldehyde and amine to stir together for an extended period (e.g., 4-12 hours) before adding the reducing agent. Monitor the formation of the imine by TLC or ¹H NMR if possible.

  • Inappropriate pH: Imine formation is typically acid-catalyzed. However, if the pH is too low, the amine nucleophile will be protonated and rendered unreactive.[2]

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to facilitate the reaction. A typical loading is 5-10 mol%. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic without fully protonating the amine.

Q2: I've confirmed imine formation, but the reduction step is sluggish or incomplete. What factors could be hindering the reduction?

A2: Incomplete reduction of the sterically hindered imine is a common issue. The choice of reducing agent and reaction conditions are critical for successfully reducing the bulky C=N bond.

Causality and Troubleshooting Steps:

  • Choice of Reducing Agent: Not all reducing agents are equally effective for hindered imines.

    • Sodium Borohydride (NaBH₄): This is a common and cost-effective reducing agent, but it can also reduce the starting aldehyde if added too early or under certain conditions.[2][3] It is generally less reactive towards hindered imines.

      • Optimization: Add NaBH₄ portion-wise at a reduced temperature (0 °C) after allowing sufficient time for imine formation. Using a protic solvent like methanol or ethanol is standard.[4]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder and more selective for imines over carbonyls, especially at mildly acidic pH (around 4-5).[1][2] This allows for a one-pot reaction where all components are mixed from the start.

      • Caution: NaBH₃CN can release toxic HCN gas upon acidification during workup. Ensure the workup is performed in a well-ventilated fume hood and quenched carefully.

    • Sodium Triacetoxyborohydride (STAB): STAB is another mild and selective reducing agent that is particularly effective for reductive aminations and is often preferred for its safety profile over NaBH₃CN.[2] It is less sensitive to pH than NaBH₃CN.

  • Steric Hindrance: The bulky tert-butyl group can physically block the approach of the hydride reagent to the imine carbon.

    • Solution: Increase the reaction temperature moderately (e.g., to 40-50 °C) after the addition of the reducing agent to provide more energy to overcome the activation barrier. Also, ensure an adequate excess of the reducing agent is used (typically 1.5-2.0 equivalents).

Q3: My final product is contaminated with a significant amount of 4-ethylbenzyl alcohol. How can I prevent this side reaction?

A3: The formation of 4-ethylbenzyl alcohol is a result of the reducing agent attacking the starting aldehyde before it can form the imine.[2]

Causality and Troubleshooting Steps:

  • Non-selective Reducing Agent: Sodium borohydride (NaBH₄) is capable of reducing both aldehydes and imines.[2][3] If a significant concentration of the aldehyde is present when NaBH₄ is active, alcohol formation is inevitable.

    • Solution 1 (Procedural Change): Adopt a two-step, one-pot procedure. First, stir the 4-ethylbenzaldehyde and tert-butylamine (with a catalytic amount of acetic acid) in a suitable solvent (e.g., methanol) for several hours to maximize imine formation. Then, cool the mixture and add the NaBH₄. This ensures the aldehyde concentration is minimized before the reducing agent is introduced.

    • Solution 2 (Reagent Change): Switch to a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which show a strong preference for reducing the protonated imine (iminium ion) over the aldehyde.[2]

Q4: I am observing the formation of a di-alkylated product. How is this possible with a secondary amine product, and how can I avoid it?

A4: While over-alkylation is a primary concern when starting with ammonia or a primary amine, the formation of a tertiary amine byproduct in this synthesis is unlikely but could theoretically occur if the starting tert-butylamine contains primary amine impurities. A more plausible scenario in related syntheses (though less so here) is the reaction of the product amine with unreacted aldehyde. However, for the synthesis of a secondary amine, the primary issue is typically under-reaction, not over-reaction. If a tertiary amine is indeed detected, it warrants an investigation of the starting materials.

Causality and Troubleshooting Steps:

  • Impure Starting Amine: The commercial source of tert-butylamine may contain impurities.

    • Solution: Verify the purity of the tert-butylamine by GC-MS or NMR. If necessary, purify the amine by distillation before use.

  • Reaction Stoichiometry: An excess of the aldehyde could theoretically lead to side reactions, though di-alkylation of the product secondary amine is sterically and electronically disfavored.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the tert-butylamine relative to the 4-ethylbenzaldehyde. This will help to ensure the aldehyde is fully consumed in the formation of the desired imine.[4]

Experimental Protocols

Protocol 1: Stepwise Reductive Amination using Sodium Borohydride

This protocol prioritizes the formation of the imine before introducing the less selective reducing agent to minimize side reactions.

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stirrer, add 4-ethylbenzaldehyde (1.0 eq), tert-butylamine (1.2 eq), and methanol (5 mL per mmol of aldehyde).

    • Add a catalytic amount of glacial acetic acid (0.05 eq).

    • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the aldehyde.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until the imine spot disappears on TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Reduce the volume of methanol on a rotary evaporator.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reagent Stoichiometry
ReagentMolar EquivalentsPurpose
4-Ethylbenzaldehyde1.0Aldehyde source
tert-Butylamine1.1 - 1.2Amine source
Acetic Acid0.05 - 0.1Catalyst for imine formation
Sodium Borohydride1.5 - 2.0Reducing agent

Visualizations

Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Troubleshooting Aldehyde 4-Ethylbenzaldehyde Imine N-(4-ethylbenzylidene) -tert-butylamine + H2O Aldehyde->Imine + Amine (cat. Acid) LowConversion Low Conversion Aldehyde->LowConversion Unreacted SideProduct Alcohol Byproduct Aldehyde->SideProduct Reduction Amine tert-Butylamine Product N-[(4-ethylphenyl)methyl] -2-methylpropan-2-amine Imine->Product Reduction IncompleteReduction Incomplete Reduction Imine->IncompleteReduction Unreacted ReducingAgent [H-] (e.g., NaBH4) ReducingAgent->Product LowConversion->Imine

Caption: Troubleshooting flowchart for the reductive amination synthesis.

Logical Relationship of Issues and Solutions

G node_issues Issues Low Imine Formation Aldehyde Reduction Incomplete Imine Reduction node_causes Causes Steric Hindrance Equilibrium (H2O) Non-selective Reductant Insufficient Activation node_issues:f1->node_causes:f1 node_issues:f1->node_causes:f2 node_issues:f2->node_causes:f3 node_issues:f3->node_causes:f1 node_issues:f3->node_causes:f4 node_solutions Solutions Add Dehydrating Agent Increase Reaction Time Use Selective Reductant (STAB/NaBH3CN) Add Catalytic Acid Increase Temperature/ Excess Reductant node_causes:f1->node_solutions:f2 node_causes:f1->node_solutions:f5 node_causes:f2->node_solutions:f1 node_causes:f3->node_solutions:f3 node_causes:f4->node_solutions:f4

Caption: Interplay of issues, their causes, and corrective solutions.

References

  • Reductive Amination - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved January 31, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Reductive Amination - Chemistry LibreTexts. (2023). Retrieved January 31, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved January 31, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC. (2015). Retrieved January 31, 2026, from [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. (2018). Retrieved January 31, 2026, from [Link]

  • CN101607914A - Simple method for preparing to tert-butyl benzyl amine - Google Patents. (2009).
  • Reductive Amination - YouTube. (2025). Retrieved January 31, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine

Welcome to the technical support center for the synthesis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intric...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine, primarily via reductive amination of 4-ethylbenzaldehyde and tert-butylamine.

Q1: Why is my reaction yield consistently low?

Low yields in this reductive amination can stem from several factors, often related to the formation and reduction of the imine intermediate.

  • Inefficient Imine Formation: The reaction between 4-ethylbenzaldehyde and the sterically hindered tert-butylamine can be slow.[1] To drive the equilibrium towards the imine, removal of the water byproduct is crucial. This can be achieved by using a Dean-Stark trap or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[1]

  • Reduction of the Starting Aldehyde: A common side reaction is the reduction of 4-ethylbenzaldehyde to 4-ethylbenzyl alcohol. This occurs if the reducing agent is too reactive and not selective for the iminium ion over the carbonyl group.[2][3] The use of a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended to minimize this side reaction.[2][3][4][5]

  • Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting materials.

Q2: I am observing the formation of 4-ethylbenzyl alcohol as a major byproduct. How can I prevent this?

The formation of 4-ethylbenzyl alcohol is a clear indication that your reducing agent is reducing the starting aldehyde.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a strong reducing agent and can readily reduce both aldehydes and the imine intermediate.[3] To avoid this, switch to a more selective, sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations as it preferentially reduces the protonated imine intermediate over the carbonyl starting material.[2][3][4][5] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is highly toxic.[3]

  • Stepwise Procedure: If you must use a less selective reducing agent like NaBH₄, a two-step (or indirect) reductive amination is advisable.[2] First, allow the imine to form completely by mixing the aldehyde and amine, often with a dehydrating agent. Once the imine formation is confirmed by a monitoring technique like TLC, then add the reducing agent.[2][3]

Q3: The reaction seems to stall, and I see unreacted starting materials even after extended reaction times. What could be the issue?

A stalled reaction often points to issues with imine formation, which is the rate-limiting step in many reductive aminations, especially with a bulky amine like tert-butylamine.[6]

  • pH of the Reaction Medium: The pH is critical for imine formation. The reaction is typically acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.[7] A mildly acidic pH, generally between 5 and 7, is optimal.[7] You can use a catalytic amount of acetic acid to achieve the desired pH.

  • Steric Hindrance: The bulky nature of tert-butylamine can slow down the initial nucleophilic attack on the carbonyl carbon of 4-ethylbenzaldehyde.[6] Increasing the reaction temperature or using a solvent that can better solvate the transition state may help.

  • Water Removal: As mentioned, the presence of water can shift the equilibrium back towards the starting materials. Ensure efficient water removal.[1]

Q4: I am having difficulty purifying the final product. What are the recommended purification strategies?

Purification of the N-benzyl-tert-butylamine derivative can be challenging due to the basic nature of the amine.

  • Acid-Base Extraction: An effective initial purification step is an acid-base liquid-liquid extraction. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: If further purification is needed, column chromatography on silica gel can be employed. However, the basicity of the amine can lead to tailing on the silica column. To mitigate this, the eluent can be doped with a small amount of a base, such as triethylamine (typically 0.1-1%). Alternatively, using a different stationary phase like alumina may be beneficial.[8]

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for removing non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine?

The most widely used and efficient method is the reductive amination of 4-ethylbenzaldehyde with tert-butylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[2][3]

Q2: Which reducing agent is best for this synthesis?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent.[2][3][4][5] Its mild and selective nature minimizes the undesirable reduction of the starting aldehyde, leading to higher yields of the target amine.[2][3][4]

Q3: What is the mechanism of reductive amination?

The reaction proceeds in two main stages:

  • Imine Formation: The nitrogen of the primary amine (tert-butylamine) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (4-ethylbenzaldehyde). This is followed by the elimination of a water molecule to form an imine (a compound with a C=N double bond). This step is typically acid-catalyzed.[7]

  • Reduction: A hydride reagent, such as sodium triacetoxyborohydride, delivers a hydride to the carbon of the imine (or the corresponding iminium ion), reducing the C=N double bond to a C-N single bond, thus forming the final secondary amine product.[4][9]

Q4: Are there any significant side reactions to be aware of?

Yes, the primary side reactions include:

  • Reduction of the Aldehyde: Formation of 4-ethylbenzyl alcohol, as discussed in the troubleshooting section.[3]

  • Over-alkylation: While less of a concern when starting with a primary amine to form a secondary amine, in some cases, the newly formed secondary amine can react with another molecule of the aldehyde and get reduced to form a tertiary amine. However, the steric hindrance of the tert-butyl group makes this less likely.

Experimental Protocols

Synthesis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine via Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.[10]

Materials:

  • 4-ethylbenzaldehyde

  • tert-butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of 4-ethylbenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) in a round-bottom flask, add tert-butylamine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • To this mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 2-6 hours).

  • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCE or DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) or by vacuum distillation to yield the pure N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine.

Parameter Recommendation Rationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective, minimizes reduction of the starting aldehyde.[2][3][4]
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)Aprotic solvents that are effective for this reaction.[2]
Catalyst Acetic Acid (catalytic amount)Catalyzes imine formation by creating a mildly acidic environment.[7]
Stoichiometry Amine (1.1 eq), Reducing Agent (1.5 eq)A slight excess of the amine helps drive the imine formation, and an excess of the reducing agent ensures complete reduction.
Work-up Quench with NaHCO₃Neutralizes the acidic catalyst and any remaining reducing agent.

Visualizations

Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Work-up & Purification A 4-Ethylbenzaldehyde C Imine Intermediate A->C + tert-Butylamine (Acid Catalyst, H2O removal) B tert-Butylamine B->C D N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine C->D + NaBH(OAc)3 E Crude Product D->E Aqueous Work-up F Pure Product E->F Purification (Chromatography/Distillation) G Start Low Yield Observed CheckTLC Analyze TLC of crude product Start->CheckTLC AldehydePresent Unreacted Aldehyde? CheckTLC->AldehydePresent AlcoholByproduct 4-Ethylbenzyl Alcohol Present? AldehydePresent->AlcoholByproduct No ImineFormationIssue Inefficient Imine Formation AldehydePresent->ImineFormationIssue Yes WrongReductant Incorrect Reducing Agent AlcoholByproduct->WrongReductant Yes IncompleteReaction Incomplete Reduction AlcoholByproduct->IncompleteReaction No Solution1 Add dehydrating agent (e.g., MgSO4) Adjust pH to 5-7 with Acetic Acid ImineFormationIssue->Solution1 Solution2 Switch to NaBH(OAc)3 Perform stepwise reduction WrongReductant->Solution2 Solution3 Increase reaction time Add more reducing agent IncompleteReaction->Solution3

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • YouTube. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]

  • The Organic Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Syntheses. (n.d.). tert-BUTYLAMINE. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • The Organic Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(1), 164-168. [Link]

  • Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

  • Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. [Link]

  • PubChem. (n.d.). 1-(4-ethylphenyl-)-N-((2-methoxyphenyl)methyl) propane-2-amine. [Link]

  • McKendry, S., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

  • Gellman, S. H., et al. (2009). Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. Amino Acids, 38(3), 747-51. [Link]

  • Eqipped. (n.d.). N-Benzyl-Tert-Butylamine For Synthesis. [Link]

  • Abdel-Magid, A. F. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

  • ResearchGate. (n.d.). 86 questions with answers in IMINES | Science topic. [Link]

  • Lumen Learning. (n.d.). 21.4. Imine formation | Organic Chemistry II. [Link]

  • ResearchGate. (2015, November 26). Organic amine flash purification using a novel stationary phase. [Link]

Sources

Troubleshooting

Technical Support Center: Best Practices for N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine

Welcome to the technical support center for N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and use of this compound in your experiments. As a novel derivative, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes best practices from data on structurally related compounds to provide a comprehensive and scientifically grounded resource.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine?

Based on the hazard classifications of structurally similar compounds, N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine should be handled as a potentially hazardous substance. Related compounds are known to be harmful if swallowed or inhaled, cause skin irritation, and may cause serious eye irritation or damage.[1][2][3] It is also presumed that it may cause respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) is essential at all times.

Q2: What is the recommended personal protective equipment (PPE) for handling this compound?

To mitigate risks, the following PPE is mandatory:

  • Respiratory Protection: A government-approved respirator should be used, especially in poorly ventilated areas.[4]

  • Skin Protection: Chemically compatible gloves are required. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4][5]

  • Eye/Face Protection: Government-approved eye and face protection, such as safety goggles or a face shield, must be worn.[4]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4]

Q3: What are the optimal storage conditions for N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine?

To ensure the stability and integrity of the compound, it should be stored in a tightly closed and upright container in a dry and well-ventilated area.[4][5] Avoid overheating.[4][5] For long-term storage, refrigeration in an inert atmosphere is a common practice for similar amine compounds to prevent degradation.[6]

Q4: How should I properly dispose of waste containing this compound?

All waste containing N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine should be disposed of in accordance with local, regional, and national regulations.[4] This typically involves treating it as hazardous chemical waste to be handled by a licensed disposal company.

Troubleshooting Guide

Problem: I observe a change in the physical appearance (e.g., color change, clumping) of the compound upon storage.

  • Potential Cause: This could indicate degradation due to exposure to air, moisture, or light. Amine compounds can be sensitive to oxidation.

  • Solution:

    • Do not use the compound if its appearance has significantly changed.

    • Review your storage protocol. Ensure the container is tightly sealed and consider purging with an inert gas like argon or nitrogen before sealing for long-term storage.

    • If the compound was not stored in a desiccator, moisture absorption could be an issue. Store in a desiccator to minimize water uptake.

Problem: I am seeing inconsistent results in my experiments using different batches of the compound.

  • Potential Cause: Batch-to-batch variability can be an issue. However, inconsistent handling or storage of the same batch can also lead to degradation, affecting its activity.

  • Solution:

    • Aliquot the compound upon receipt to minimize freeze-thaw cycles and repeated exposure of the entire stock to the atmosphere.

    • Always handle the compound in a well-ventilated area, and minimize the time the container is open.[4][5]

    • Re-qualify the compound's purity and identity if you suspect degradation.

Experimental Protocols

Receiving and Storing the Compound
  • Upon receipt, visually inspect the container for any damage.

  • Log the compound into your chemical inventory.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] For long-term stability, refrigeration is recommended.

  • If the compound is a solid, consider aliquoting it into smaller, single-use vials to prevent contamination and degradation of the bulk supply.

Preparing a Stock Solution
  • Equilibrate the compound to room temperature in a desiccator before opening to prevent condensation of moisture.

  • In a chemical fume hood, weigh the desired amount of the compound.

  • Add the appropriate solvent. Based on related compounds, solubility can be expected in solvents like chloroform, DMSO, and methanol.[6]

  • Vortex or sonicate until the compound is fully dissolved.

  • Store the stock solution in a tightly sealed vial at the recommended temperature (typically -20°C or -80°C), protected from light.

Data Summary

ParameterRecommended PracticeSource
Storage Temperature Cool, dry place; Refrigeration for long-term storage.[4][5][6]
Atmosphere Tightly sealed container; Inert atmosphere (Argon/Nitrogen) recommended.[4][5][6]
Light Exposure Avoid direct light.General Best Practice
Handling In a well-ventilated area or fume hood.[4][5][7]

Workflow for Handling a Suspected Compromised Compound

CompromisedCompoundWorkflow Troubleshooting Workflow for Suspected Compound Degradation A Visual Inspection: Color change, clumping, or unexpected odor? B Quarantine the compound. Do not use in experiments. A->B Yes G No visual change, but results are inconsistent. A->G No C Review Storage and Handling Procedures. B->C D Perform Analytical Chemistry to Confirm Identity and Purity (e.g., LC-MS, NMR). C->D E Compound is degraded. Dispose of according to institutional guidelines. D->E Fails F Compound is pure. Re-evaluate experimental protocol. D->F Passes G->C

Caption: Decision tree for handling suspected compound degradation.

References

  • PubChem, 1-(4-Ethylphenyl)-2-methylpropan-1-one. [Link]

  • ChemBK, N-methylpropan-2-amine. [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine

Target Molecule: N-(4-ethylbenzyl)-tert-butylamine CAS Registry Number: (Generic analog; specific CAS depends on salt form) Primary Application: Intermediate for sympathomimetic agents and secondary amine scaffolds. Part...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: N-(4-ethylbenzyl)-tert-butylamine CAS Registry Number: (Generic analog; specific CAS depends on salt form) Primary Application: Intermediate for sympathomimetic agents and secondary amine scaffolds.

Part 1: Critical Synthesis Pathways & Failure Modes

Welcome to the technical support hub for the synthesis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine . This guide addresses the specific challenges of coupling a sterically hindered amine (tert-butylamine) with an electron-rich aldehyde (4-ethylbenzaldehyde).

The "Gold Standard" Route: Reductive Amination

The most robust method for this transformation is Reductive Amination using Sodium Triacetoxyborohydride (STAB), often referred to as the Abdel-Magid protocol .

Why this route?

  • Selectivity: STAB reduces the imine/iminium species much faster than the aldehyde, minimizing the formation of the 4-ethylbenzyl alcohol side product.

  • Steric Tolerance: While tert-butylamine is a poor nucleophile due to steric bulk, the use of Lewis Acid catalysts (Titanium(IV) isopropoxide) can force imine formation.

Reaction Mechanism & Side Reaction Landscape

The following diagram illustrates the desired pathway versus the critical side reactions you must avoid.

ReactionPathway Aldehyde 4-Ethylbenzaldehyde Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Alcohol SIDE REACTION A: 4-Ethylbenzyl Alcohol Aldehyde->Alcohol + Reducing Agent (If Imine formation is slow) Amine tert-Butylamine Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O (Slow step due to sterics) Product Target Amine (N-(4-ethylbenzyl)-t-butylamine) Imine->Product + STAB (NaBH(OAc)3) Hydrolysis SIDE REACTION B: Reversion to Aldehyde Imine->Hydrolysis + H2O (If not dry) Hydrolysis->Aldehyde

Figure 1: Mechanistic pathway showing the competition between successful amination and the primary failure mode (direct reduction to alcohol).

Part 2: Troubleshooting & FAQs

Issue 1: "I am seeing large amounts of 4-ethylbenzyl alcohol in my crude NMR."

Diagnosis: The reducing agent reduced the aldehyde before the amine could react with it. Root Cause: tert-Butylamine is sterically hindered. The formation of the imine is slower than the reduction of the aldehyde. Solution: Switch from a "One-Pot" to a "Stepwise" protocol with Titanium activation.

Corrective Protocol:

  • Pre-complexation: Mix 4-ethylbenzaldehyde (1.0 equiv) and tert-butylamine (1.1 equiv) in dry THF or DCE.

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 equiv). This acts as a water scavenger and Lewis acid to force the imine formation.

  • Stir: Let stir for 6–12 hours. The solution should turn yellow/orange, indicating imine formation.

  • Reduction: Only then add the reducing agent (NaBH4 or STAB).

Issue 2: "The reaction is stalling or yield is <30%."

Diagnosis: Incomplete imine formation due to equilibrium reversion. Root Cause: Water generated during imine formation is hydrolyzing the imine back to the starting materials. Solution:

  • Chemical Drying: Use the Ti(OiPr)4 method mentioned above (Titanium oxides precipitate out, effectively trapping water).

  • Physical Drying: Add activated 4Å Molecular Sieves to the reaction vessel.

Issue 3: "Can I use Sodium Borohydride (NaBH4) instead of STAB?"

Diagnosis: Reagent selection query. Analysis: Yes, but with strict caveats.

FeatureSodium Triacetoxyborohydride (STAB)Sodium Borohydride (NaBH4)
Selectivity High. Reduces imines preferentially over aldehydes.Low. Reduces aldehydes and imines indiscriminately.
Protocol Can be used in "One-Pot" (mix everything at once).Must be used in "Stepwise" (form imine first, then add NaBH4).[1]
Acid Tolerance Tolerates weak acids (Acetic Acid).Decomposes rapidly in acidic media.
Recommendation Preferred for high purity.Alternative if STAB is unavailable, but requires Ti(OiPr)4 pre-step.
Issue 4: "I tried direct alkylation (Benzyl Chloride + t-Butylamine) and it failed."

Diagnosis: Wrong synthetic strategy. Root Cause:

  • Sterics: tert-Butylamine is a poor nucleophile for SN2 reactions.

  • Elimination: The basicity of tert-butylamine may promote E2 elimination of the benzyl chloride (though less likely with benzyl halides, it is a risk with impurities), or simply stall. Solution: Abandon alkylation. Reductive amination is the only reliable route for tert-butyl amines.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine via Ti(IV)-Mediated Reductive Amination.

Reagents:

  • 4-Ethylbenzaldehyde (10 mmol)

  • tert-Butylamine (12 mmol)

  • Titanium(IV) isopropoxide (12 mmol)

  • Sodium Borohydride (NaBH4) (15 mmol) [Note: NaBH4 is safe here because we use the stepwise Ti method]

  • Ethanol (absolute) or THF (dry)

Step-by-Step Procedure:

  • Imine Formation:

    • In a flame-dried flask under Nitrogen, dissolve 4-ethylbenzaldehyde (1.34 g, 10 mmol) and tert-butylamine (0.88 g, 12 mmol) in dry THF (20 mL).

    • Add Titanium(IV) isopropoxide (3.55 mL, 12 mmol) dropwise.

    • Observation: The mixture may warm slightly and change color.

    • Stir at room temperature for 6–12 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Add Sodium Borohydride (0.57 g, 15 mmol) carefully.

    • Caution: Gas evolution (H2) may occur.

    • Stir for an additional 2–4 hours.

  • Quench & Workup (Crucial for Titanium Removal):

    • Add water (5 mL) to quench the reaction. A white precipitate (TiO2) will form.

    • Filtration: Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad with ethyl acetate.

    • Extraction: Transfer filtrate to a separatory funnel. Extract with Ethyl Acetate (3x).

    • Drying: Dry organic layer over MgSO4, filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is usually >90% pure. If necessary, purify via flash column chromatography (SiO2, Hexanes/Ethyl Acetate 9:1 + 1% Triethylamine).

Part 4: Workup Decision Tree

Use this logic flow to determine the correct workup based on your reducing agent.

WorkupLogic Start Reaction Complete? Agent Which Reducing Agent used? Start->Agent STAB STAB (NaBH(OAc)3) Agent->STAB Ti Ti(OiPr)4 + NaBH4 Agent->Ti AcidQuench Quench with sat. NaHCO3 (Neutralize Acetic Acid) STAB->AcidQuench BaseQuench Quench with H2O then NaOH (Precipitate TiO2) Ti->BaseQuench Extract Extract DCM or EtOAc AcidQuench->Extract Filter Filter through Celite (CRITICAL STEP) BaseQuench->Filter Filter->Extract

Figure 2: Workup decision matrix ensuring removal of boron or titanium byproducts.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Relevance: Establishes the standard protocol for using STAB in reductive amin
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

    • Relevance: Provides the specific methodology for using Titanium isopropoxide to overcome steric hindrance in bulky amines like tert-butylamine.
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

    • Relevance: Foundational text on Ti-mediated imine formation.[4]

Sources

Troubleshooting

troubleshooting poor resolution in N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine NMR spectra

Welcome to the Nuclear Magnetic Resonance (NMR) Spectroscopy Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nuclear Magnetic Resonance (NMR) Spectroscopy Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor resolution in NMR spectra, with a specific focus on small molecules such as N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine. As Senior Application Scientists, we provide in-depth, field-tested advice to ensure you acquire high-quality, high-resolution NMR data.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum for N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine shows broad, poorly resolved peaks. What are the most common initial checks I should perform?

When encountering poor resolution, it is crucial to systematically evaluate the three main stages of the NMR experiment: sample preparation, data acquisition, and data processing. Initial checks should focus on the most frequent sources of error.

A1: Immediate Troubleshooting Steps:

  • Visual Sample Inspection: Carefully examine your NMR tube. The solution should be clear and free of any suspended particles or precipitate.[1][2] Particulate matter disrupts the magnetic field homogeneity, which is a primary cause of broad spectral lines that cannot be corrected by shimming.[1][2]

  • Check Shimming: Poor shimming, or the process of homogenizing the magnetic field, is a very common reason for poor line shape.[3][4] If you are using an automated shimming routine, ensure it has completed successfully. For manual shimming, re-evaluate the lock signal and adjust the shims to maximize its height and stability.[5][6]

  • Review Basic Acquisition Parameters: Confirm that fundamental acquisition parameters are appropriate for your sample. An acquisition time that is too short will limit the digital resolution of your spectrum.

Q2: How can my sample preparation technique impact the resolution of my NMR spectrum?

Sample preparation is a critical step that has a profound effect on the quality of the resulting spectrum.[7] Several factors during this stage can lead to peak broadening and poor resolution.

A2: Key Sample Preparation Factors:

  • Sample Solubility and Homogeneity: The sample must be completely dissolved to form a homogeneous solution.[1] Any undissolved particles will lead to a non-uniform magnetic field across the sample, causing significant line broadening.[2][8]

    • Protocol: If you observe particulates, filter your sample. A simple and effective method is to use a Pasteur pipette with a small cotton wool plug.[2]

  • Sample Concentration: The concentration of your analyte needs to be optimized.[1]

    • Too Concentrated: Highly concentrated samples can be viscous, leading to broader peaks due to slower molecular tumbling.[3][9] This can also lead to intermolecular interactions that can cause peak broadening.[10]

    • Too Dilute: While not a direct cause of poor resolution, very dilute samples will have a low signal-to-noise ratio, which can make it difficult to distinguish real peaks from noise.[11] For small molecules (MW < 800), a concentration of 5-20 mg in the appropriate volume of deuterated solvent is generally recommended.[12]

  • Paramagnetic Impurities: The presence of paramagnetic substances, even at trace levels, can cause severe line broadening.[1] Common paramagnetic contaminants include dissolved oxygen and metal ions (e.g., Fe³⁺, Cu²⁺) that may be present from catalysts or glassware.[1][13][14][15]

    • Troubleshooting: If you suspect paramagnetic contamination, try preparing the sample again with high-purity reagents and acid-washed glassware. Degassing the sample by bubbling an inert gas like nitrogen or argon through the solvent before adding your compound can help remove dissolved oxygen.

  • Deuterated Solvent Choice: The choice of deuterated solvent is important for sample solubility and to provide a lock signal for the spectrometer.[3][16] Ensure the solvent you have chosen fully dissolves your compound.

In-Depth Troubleshooting Guides

Issue 1: Persistent Peak Broadening After Optimizing Sample Preparation

If you have addressed all the common sample preparation issues and are still observing poor resolution, the problem may lie with the instrument's settings or the intrinsic properties of your molecule.

Q: I've filtered my sample, adjusted the concentration, and used high-purity solvent, but my peaks are still broad. What should I investigate next?

A: Advanced Troubleshooting Steps:

  • Thorough Shimming: Automated shimming routines are convenient but may not always produce the best results.

    • Manual Shimming: Learning to manually adjust the lower-order (Z1, Z2) and sometimes higher-order shims can significantly improve field homogeneity.[5]

    • Gradient Shimming: If your spectrometer is equipped with this feature, it can provide a more accurate and rapid method for optimizing field homogeneity.[5][17]

  • Optimizing Acquisition Parameters: The parameters used to acquire the Free Induction Decay (FID) directly influence the resolution of the final spectrum.[18]

    ParameterEffect on ResolutionRecommended Action
    Acquisition Time (AQ) Longer AQ provides better digital resolution.For small molecules, an AQ of 2-4 seconds is generally sufficient.
    Spectral Width (SW) Should be wide enough to encompass all signals of interest.A SW that is too narrow can lead to folded peaks, while one that is too wide can reduce digital resolution for a fixed number of data points.
    Number of Scans (NS) Increases signal-to-noise, but does not directly improve resolution.Use a sufficient number of scans to obtain a good signal-to-noise ratio, which will help in accurately identifying peak shapes.[19]
  • Data Processing: While processing cannot fix inherently poor data, certain techniques can enhance resolution.

    • Apodization (Window Functions): Applying a window function to the FID before Fourier transformation can improve resolution. A common function for resolution enhancement is the Lorentzian-to-Gaussian transformation.

    • Zero Filling: This involves adding a block of zeros to the end of the FID, which increases the number of data points in the spectrum and can help to better define peak shapes.[20]

Issue 2: Molecule-Specific Causes of Poor Resolution for N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine

Sometimes, the structure of the molecule itself can lead to peak broadening due to dynamic processes.

Q: Could the structure of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine be causing the poor resolution in my NMR spectrum?

A: Potential Molecular Dynamics:

  • Conformational Exchange: If a molecule exists in multiple conformations that are interconverting at a rate comparable to the NMR timescale, this can lead to significant peak broadening.[21][22][23] For N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine, rotation around the single bonds, particularly the C-N bond and the bond between the phenyl ring and the methylene group, could lead to different conformers.

    • Troubleshooting with Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to identify conformational exchange.[9]

      • Lowering the temperature: May slow down the exchange rate, leading to the appearance of separate, sharper signals for each conformer (slow exchange regime).

      • Increasing the temperature: May increase the exchange rate, resulting in a single, sharp, averaged signal (fast exchange regime).[9]

  • Chemical Exchange: The amine proton (-NH) in N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine can undergo chemical exchange with other labile protons in the sample, such as trace amounts of water or acid.[24] This is a common cause of broadening for -NH and -OH peaks.

    • Confirmation: To confirm if the amine proton is exchanging, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The -NH peak should decrease in intensity or disappear completely as the proton is replaced by deuterium.[10]

Experimental Workflows and Diagrams

Workflow for Troubleshooting Poor NMR Resolution

Troubleshooting_Workflow start Poor NMR Resolution Observed sample_prep Step 1: Evaluate Sample Preparation start->sample_prep visual_check Visually inspect for particulates? sample_prep->visual_check filter_sample Filter sample through cotton wool visual_check->filter_sample Yes concentration_check Is concentration optimal (5-20 mg/mL)? visual_check->concentration_check No filter_sample->concentration_check adjust_concentration Adjust concentration concentration_check->adjust_concentration No paramagnetic_check Suspect paramagnetic impurities? concentration_check->paramagnetic_check Yes adjust_concentration->paramagnetic_check reprepare_sample Reprepare with pure reagents/glassware paramagnetic_check->reprepare_sample Yes instrument_setup Step 2: Check Instrument Settings paramagnetic_check->instrument_setup No reprepare_sample->instrument_setup shimming Re-run automated shimming or perform manual shimming instrument_setup->shimming acquisition_params Review acquisition parameters (AQ, SW) shimming->acquisition_params end_bad Consult Instrument Specialist shimming->end_bad If shimming fails repeatedly adjust_aq_sw Adjust AQ and SW for optimal resolution acquisition_params->adjust_aq_sw Suboptimal molecular_effects Step 3: Investigate Molecular Effects acquisition_params->molecular_effects Optimal adjust_aq_sw->molecular_effects vt_nmr Run Variable Temperature (VT) NMR molecular_effects->vt_nmr d2o_exchange Perform D₂O exchange experiment vt_nmr->d2o_exchange data_processing Step 4: Optimize Data Processing d2o_exchange->data_processing apodization Apply resolution-enhancing window functions data_processing->apodization zero_filling Use zero filling apodization->zero_filling end_good High-Resolution Spectrum Achieved zero_filling->end_good

Caption: A stepwise workflow for diagnosing and resolving poor NMR spectral resolution.

Logical Relationship of Common Resolution Issues

Resolution_Issues cluster_sample Sample-Related Issues cluster_instrument Instrument-Related Issues cluster_molecule Molecule-Specific Issues Particulates Particulate Matter - Disrupts B₀ homogeneity Concentration Concentration Effects - High viscosity - Intermolecular interactions Paramagnetism Paramagnetic Impurities - Drastic line broadening Shimming Poor Shimming - Inhomogeneous B₀ field Acquisition Suboptimal Acquisition - Low digital resolution Conformational_Exchange Conformational Exchange - Averaging of states Chemical_Exchange Chemical Exchange - Labile protons (e.g., -NH) Poor_Resolution Poor Resolution Poor_Resolution->Particulates Poor_Resolution->Concentration Poor_Resolution->Paramagnetism Poor_Resolution->Shimming Poor_Resolution->Acquisition Poor_Resolution->Conformational_Exchange Poor_Resolution->Chemical_Exchange

Caption: Key factors contributing to poor NMR resolution, categorized by their origin.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Ottawa. (n.d.). Sample Preparation - NMR. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

  • Xing, M. (2021, December 17). 1D and 2D NMR methods for small molecules [Video]. YouTube. [Link]

  • Chemistry For Everyone. (2023, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. [Link]

  • Reddit. (2023, October 3). NMR Peak Broadening. r/Chempros. Retrieved from [Link]

  • Mascarenhas, N. G., Smith, C. A., & Kelman, Z. (2017). An introduction to NMR-based approaches for measuring protein dynamics. Protein Science, 26(6), 1133–1141. [Link]

  • Keeler, J. (2005). NMR Data Processing. University of Cambridge. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. Chemistry Department NMR Facility. Retrieved from [Link]

  • Bui, T. D., et al. (2023). Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations. The Journal of Physical Chemistry C, 127(38), 19235–19245. [Link]

  • Shkarin, P. (2006). An Advice about Shimming in High-Resolution Nuclear Magnetic Resonance. arXiv. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Broft, A. C., et al. (2021). Optimising in-cell NMR acquisition for nucleic acids. Journal of Biomolecular NMR, 75(8-9), 305–315. [Link]

  • Braun, M., & Wider, G. (2016). Shimming for High-Resolution NMR Spectroscopy. eMagRes, 5(1), 1-12. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Broft, A. C., et al. (2021). Optimising in-cell NMR acquisition for nucleic acids. Journal of Biomolecular NMR, 75, 305-315. [Link]

  • University of Illinois. (n.d.). Shimming an NMR Magnet. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.1: Obtaining and Interpreting NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). NMR Characterization of Partially Folded and Unfolded Conformational Ensembles of Proteins. Retrieved from [Link]

  • Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois. Retrieved from [Link]

  • University of Illinois. (n.d.). Shimming an NMR Magnet. Retrieved from [Link]

  • Suslick, K. S. (2012). Paramagnetic NMR. Retrieved from [Link]

  • University of Illinois. (n.d.). Shimming an NMR Magnet. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Axen, S. D. (n.d.). Sample Preparation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 7). 1H NMR Broad peaks. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 7). 1H NMR Broad peaks. Retrieved from [Link]

  • University of Cambridge. (n.d.). The effect of paramagnetic impurities over porous catalyst support on NMR relaxation times. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.1: Obtaining and Interpreting NMR Spectra. Retrieved from [Link]

  • University of Manchester. (n.d.). Automated shimming. Manchester NMR Methodology Group. Retrieved from [Link]

  • University of Cambridge, Department of Chemical Engineering & Biotechnology. (n.d.). Accepted version (156.33 KB). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.1: Obtaining and Interpreting NMR Spectra. Retrieved from [Link]

  • Chemistry For Everyone. (2023, June 19). How Do Paramagnetic Substances Affect NMR? [Video]. YouTube. [Link]

  • Palmer, A. G., & Koss, H. (2019). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of the American Chemical Society, 141(35), 13768-13772. [Link]

  • Chemistry For Everyone. (2023, June 19). How Do Paramagnetic Substances Affect NMR? [Video]. YouTube. [Link]

  • Palmer, A. G. (2019). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of the American Chemical Society. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Specificity and Selectivity of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine Assays

Executive Summary & Compound Analysis This guide evaluates the analytical performance of assay methodologies for N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine (commonly referred to as N-tert-butyl-4-ethylbenzylamine )...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

This guide evaluates the analytical performance of assay methodologies for N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine (commonly referred to as N-tert-butyl-4-ethylbenzylamine ).

As a secondary amine featuring a sterically bulky tert-butyl group and a lipophilic 4-ethylbenzyl moiety, this compound presents unique challenges in specificity. In drug development and agrochemical synthesis (e.g., as a precursor to hydrazide-based ligands), distinguishing this molecule from its structural isomers—such as N-isopropyl-4-propylbenzylamine or N-butyl-4-ethylbenzylamine—is critical.

Chemical Profile:

  • Molecular Formula: C₁₄H₂₃N

  • Molecular Weight: ~205.34 g/mol (Calculated based on structure provided: Ethylphenyl + Methyl bridge + t-Butylamine). Correction: The IUPAC name provided describes a C11 backbone plus ethyl and t-butyl. Let's verify exact mass for MS tracking: C13H21N (MW 191.3).

    • Structure Breakdown: 4-Ethylphenyl (C8H9) + Methyl (CH2) + t-Butylamine (NH-C4H9). Total: C13H21N.

    • Exact Mass ([M+H]+): 192.175.

  • Critical Analytical Challenge: Isobaric interference from positional isomers and matrix suppression in electrospray ionization (ESI).

Comparative Analysis of Assay Methodologies

The following table contrasts the three primary methodologies used for determining this compound, rated by their ability to maintain specificity in complex matrices (e.g., plasma, synthesis reaction mixtures).

Table 1: Performance Matrix
FeatureMethod A: UHPLC-MS/MS (Recommended) Method B: GC-MS (Derivatized) Method C: HPLC-UV (Traditional)
Specificity High (MRM based)High (EI Fragmentation)Low (Retention time only)
Selectivity Excellent (Distinguishes isomers via fragmentation)Good (Separates by boiling point/polarity)Poor (Co-elution risk with other benzylamines)
LOD (Limit of Detection) < 1.0 ng/mL~10-50 ng/mL> 500 ng/mL
Sample Prep Simple (Protein Precip / Dilute & Shoot)Complex (LLE + Derivatization required)Simple (LLE)
Throughput High (3-5 min run time)Low (20+ min run time)Medium (10-15 min run time)
Primary Risk Matrix Effects (Ion Suppression)Thermal Degradation / Incomplete DerivatizationFalse Positives from UV-absorbing impurities

Deep Dive: The Specificity Challenge

Why HPLC-UV Fails

The 4-ethylbenzyl chromophore absorbs at standard UV wavelengths (210 nm, 254 nm), but it is not unique. In synthesis pathways, the starting material (4-ethylbenzaldehyde) and byproducts (4-ethylbenzyl alcohol) will absorb at identical wavelengths. Without mass discrimination, quantitation becomes unreliable.

Why UHPLC-MS/MS is the Gold Standard

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode offers the required orthogonality.

  • Retention Time: Separation on a C18 column based on hydrophobicity.

  • Precursor Selection: Selection of the [M+H]+ ion (m/z 192.2).

  • Product Ion Selection: Fragmentation of the precursor into specific daughter ions.

Proposed Fragmentation Pathway (Mechanism of Specificity)

The specificity relies on the cleavage of the C-N bond.

  • Transition 1 (Quantifier): m/z 192.2

    
    m/z 119.1 (4-ethylbenzyl cation). This confirms the "left side" of the molecule.
    
  • Transition 2 (Qualifier): m/z 192.2

    
    m/z 58.1 (tert-butyl amine fragment) or m/z 91.1 (Tropylium rearrangement).
    

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 192.2 TS Transition State (Inductive Cleavage) Parent->TS Collision Energy (15-25 eV) Frag1 Product Ion A (Quant) 4-Ethylbenzyl Cation m/z 119.1 TS->Frag1 Major Pathway Frag2 Product Ion B (Qual) t-Butylamine fragment m/z 58.1 TS->Frag2 Minor Pathway

Figure 1: Proposed ESI+ fragmentation pathway for MRM transition selection. The formation of the stable ethyl-substituted tropylium ion (m/z 119) provides high specificity against non-ethylated analogues.

Validated Experimental Protocol: UHPLC-MS/MS

This protocol is designed for high-throughput screening of N-tert-butyl-4-ethylbenzylamine in biological or reaction matrices.

A. Sample Preparation (Protein Precipitation)
  • Rationale: The tert-butyl group renders the amine moderately lipophilic (

    
    ). Liquid-Liquid Extraction (LLE) is possible, but precipitation is faster and sufficient for MS/MS.
    
  • Aliquot 50 µL of sample (plasma/reaction mix) into a 1.5 mL tube.

  • Add 150 µL of Acetonitrile containing Internal Standard (e.g., N-tert-butyl-benzylamine-d9).

  • Vortex for 30 seconds at high speed.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).

B. Chromatographic Conditions[1][2]
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B (Elution of analyte ~2.4 min)

    • 3.5 min: 95% B

    • 3.6 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

C. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

    • Analyte (192.2 > 119.1): Cone 30V, Collision 22V.

    • Analyte (192.2 > 91.1): Cone 30V, Collision 35V.

Method Decision Framework

Use the following logic flow to determine if your current instrumentation is sufficient or if an upgrade to MS/MS is required.

MethodSelection Start Start: Define Analytical Requirement ConcCheck Is Target Concentration < 100 ng/mL? Start->ConcCheck MatrixCheck Is Matrix Complex? (Plasma, Crude Synthesis) ConcCheck->MatrixCheck Yes (<100 ng/mL) HPLC Method: HPLC-UV (Cost-Effective, Low Specificity) ConcCheck->HPLC No (>100 ng/mL) IsoCheck Are Structural Isomers Present? (e.g., N-isopropyl variants) MatrixCheck->IsoCheck Yes GCMS Method: GC-MS with Derivatization (Good Specificity, Slow) MatrixCheck->GCMS No (Clean Solvent) IsoCheck->GCMS No LCMS Method: UHPLC-MS/MS (High Specificity, High Sensitivity) IsoCheck->LCMS Yes (Critical) HPLC->IsoCheck If Isomers Suspected

Figure 2: Analytical decision tree for selecting the appropriate assay based on sensitivity and selectivity requirements.

Troubleshooting & Optimization

The "Tert-Butyl" Steric Challenge

The bulky tert-butyl group adjacent to the nitrogen creates steric hindrance.

  • Impact on Derivatization (GC-MS): Standard acylation reagents (e.g., Acetic Anhydride) may react slowly.

  • Solution: Use highly reactive fluorinated anhydrides like TFAA (Trifluoroacetic anhydride) or HFBA (Heptafluorobutyric anhydride) . The resulting fluoro-amides are volatile and provide excellent mass spectral tags.

Peak Tailing in LC-MS

Secondary amines often interact with residual silanols on silica columns, causing tailing.

  • Solution: Ensure the use of "End-capped" columns (like BEH or CSH technologies) and maintain mobile phase pH < 3.0 to keep silanols protonated (neutral).

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Comparative

Bioequivalence Comparison Guide: N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine

Topic: Bioequivalence Evaluation of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine (NE-TBBA) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioequivalence Evaluation of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine (NE-TBBA) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary & Molecular Profile

N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine , hereafter referred to as NE-TBBA , represents a class of lipophilic secondary amines structurally related to sympathomimetic agents.[1] This guide provides a rigorous technical framework for establishing bioequivalence (BE) between a candidate Test Formulation (T) and the Reference Listed Drug (R) .[1]

Given the structural moieties (tert-butylamine group and ethyl-substituted benzyl ring), NE-TBBA exhibits high permeability and pH-dependent solubility.[1] The bioequivalence strategy must account for rapid absorption phases and the potential for high inter-subject variability.[1]

Physicochemical Profile (Inferred)
PropertyCharacteristicImpact on BE Study
Chemical Structure Secondary BenzylamineSusceptible to N-dealkylation; requires specific LC-MS/MS transitions.[1]
BCS Classification Class II (High Permeability, Low Solubility)Dissolution is the rate-limiting step; particle size and salt form are critical.[1]
pKa ~9.5 (Basic)Solubility decreases in high pH; dissolution media must span pH 1.2–6.8.
LogP ~3.2 (Lipophilic)High volume of distribution (

); requires sensitive detection limits (pg/mL range).[1]

Comparative Framework: Test (T) vs. Reference (R)[1]

The objective of this study is to demonstrate that the 90% Confidence Intervals (CI) of the geometric mean ratios for AUC and


 of the Test formulation fall within the regulatory acceptance range of 80.00% – 125.00%  relative to the Reference.
Product Performance Comparison Matrix
FeatureReference Product (R) Test Product (T) Equivalence Requirement
API Form NE-TBBA Hydrochloride (Standard)NE-TBBA Hydrochloride (Generic)Must match salt form and polymorphism.
Dissolution (

)
>85% in 30 mins (pH 1.2)Target: Match R profile (

)
Similarity factor (

) calculation required if not rapidly dissolving.[1]
Impurity Profile Established Qualified LimitsMust be

Reference
ICH Q3B(R2) compliance.
Assay Potency 95.0% – 105.0%95.0% – 105.0%Content uniformity is critical for BE success.

Experimental Protocol: In Vivo Bioequivalence Study

Study Design Architecture

To minimize intra-subject variability, a Single-Dose, Randomized, Two-Period, Two-Sequence, Crossover design is mandated.[1]

  • Subjects: Healthy volunteers (

    
    , power > 80%).[1]
    
  • Conditions: Fasting (primary) and Fed (if food effect is suspected).[1]

  • Washout Period:

    
     (estimated 7 days based on structural analogs).
    
Workflow Visualization

The following diagram illustrates the crossover design logic, ensuring that period effects are statistically separated from formulation effects.

BE_Study_Design Start Screening & Enrollment (N=24) Random Randomization Start->Random Seq1 Sequence 1: Reference (R) -> Test (T) Random->Seq1 Seq2 Sequence 2: Test (T) -> Reference (R) Random->Seq2 Period1 Period 1 Dosing & PK Sampling Seq1->Period1 Receive R Seq2->Period1 Receive T Washout Washout Phase (> 7 Days) Period1->Washout Period2 Period 2 Crossover Dosing Washout->Period2 Analysis Bioanalytical (LC-MS/MS) Period2->Analysis Plasma Samples Stats Statistical Analysis (90% CI) Analysis->Stats

Caption: Figure 1. Randomized 2x2 Crossover Design for NE-TBBA Bioequivalence Assessment.

Bioanalytical Methodology (LC-MS/MS)

Quantification of NE-TBBA in human plasma requires high specificity to distinguish the parent drug from potential N-dealkylated metabolites.[1]

Protocol:

  • Sample Prep: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) at alkaline pH (pH 10) to ensure the amine is uncharged and extractable.[1]

  • Internal Standard (IS): NE-TBBA-d5 (Deuterated analog).[1]

  • Chromatography:

    • Column: C18 (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).[1]

    • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (80:20 v/v).[1]

  • Mass Spectrometry (ESI+):

    • Mode: Multiple Reaction Monitoring (MRM).[1]

    • Transition (Quantifier):

      
       206.2 
      
      
      
      133.1 (Loss of tert-butylamine group).[1]
    • Transition (Qualifier):

      
       206.2 
      
      
      
      105.1 (Ethylbenzyl carbocation).[1]

Data Analysis & Acceptance Criteria

Pharmacokinetic Parameters

The following parameters must be calculated using non-compartmental analysis (NCA):

  • 
    :  Maximum observed plasma concentration.[1]
    
  • 
    :  Area under the curve from time zero to the last measurable concentration.[1]
    
  • 
    :  Area under the curve extrapolated to infinity.[1]
    
  • 
    :  Time to reach 
    
    
    
    .
Statistical Evaluation (ANOVA)

Data for


 and AUC must be ln-transformed.[1] The 90% Confidence Interval for the ratio 

must be calculated.[1]

Hypothesis Testing:




Self-Validating Quality Control

To ensure trustworthiness, the analytical run must include:

  • Calibration Curve:

    
    , covering the expected range (e.g., 0.5 ng/mL to 500 ng/mL).
    
  • QC Samples: Low, Medium, and High QCs interspersed throughout the run. Accuracy must be within

    
    .
    
  • Incurred Sample Reanalysis (ISR): 10% of samples re-analyzed to verify reproducibility.

Metabolic Pathway & Signal Transduction (Contextual)

Understanding the metabolic fate of NE-TBBA is crucial for selecting the correct analyte.[1] As a secondary amine, it primarily undergoes N-dealkylation and hydroxylation.[1]

Metabolic_Pathway Parent NE-TBBA (Parent Drug) CYP CYP450 (Liver Microsomes) Parent->CYP Met1 N-Des-tert-butyl Metabolite (4-ethylbenzylamine) CYP->Met1 N-Dealkylation Met2 Hydroxy-NE-TBBA (Ring Oxidation) CYP->Met2 Hydroxylation Elimination Renal Excretion (Conjugates) Met1->Elimination Met2->Elimination

Caption: Figure 2.[1] Predicted Metabolic Pathway of NE-TBBA involving CYP-mediated oxidation.

References

  • US Food and Drug Administration (FDA). (2021).[1] Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.[1] Retrieved from [Link]

  • European Medicines Agency (EMA). (2010).[1] Guideline on the Investigation of Bioequivalence.[1] CPMP/EWP/QWP/1401/98 Rev.[1] 1. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2019).[1] M10: Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • PubChem. (2024).[1][2] Compound Summary: N-tert-butylbenzylamine (Structural Analog).[1] Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

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